molecular formula C7H8N4O2 B3052408 3-Ethylxanthine CAS No. 41078-01-7

3-Ethylxanthine

Cat. No.: B3052408
CAS No.: 41078-01-7
M. Wt: 180.16 g/mol
InChI Key: OTUCSVCIIQRSNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylxanthine is a synthetic xanthine derivative designed for research applications. As an analog of naturally occurring methylxanthines like theophylline, it is primarily investigated as a tool compound in biochemical and pharmacological studies. Its core structure suggests potential as a non-selective antagonist of adenosine receptors (A1, A2a, A2b, and A3), similar to the mechanism of its methylxanthine counterparts . This antagonism can lead to increased intracellular cyclic adenosine monophosphate (cAMP) levels, providing a pathway to study cellular signaling, bronchial smooth muscle relaxation, and inflammatory responses . Emerging research on structurally related metabolites, such as the gut-derived 3-Methylxanthine, highlights a promising role in enhancing the efficacy of chemotherapeutic agents. Studies indicate that 3-Methylxanthine can significantly promote cisplatin-induced apoptosis in cancer cells, suggesting that 3-Ethylxanthine may hold similar research value in oncology, particularly for investigating combination therapies and overcoming drug resistance . The precise mechanism for this effect may involve interaction with specific pathways such as the dopamine receptor D1 (DRD1)-dependent pathway . Researchers can utilize this compound to explore these mechanisms further and develop novel therapeutic strategies. This product is provided 'For Research Use Only' and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-2-11-5-4(8-3-9-5)6(12)10-7(11)13/h3H,2H2,1H3,(H,8,9)(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUCSVCIIQRSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)NC1=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325667
Record name 3-ethylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41078-01-7
Record name NSC515505
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515505
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-ethylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-1H-purine-2,6(3H,7H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unraveling the Pharmacological Architecture of 3-Ethylxanthine: A Dual-Action Adenosine Antagonist and PDE Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethylxanthine (3-ethyl-7H-purine-2,6-dione) is a synthetic alkylxanthine derivative utilized extensively as a pharmacological tool compound[1]. Structurally related to naturally occurring methylxanthines like theophylline (1,3-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine), 3-ethylxanthine (3-EX) is characterized by an ethyl substitution at the N3 position of the purine-dione scaffold. This specific structural modification confers a unique pharmacological profile, operating via a synergistic dual mechanism: the non-selective competitive antagonism of adenosine receptors (A1, A2A, A2B, and A3) and the inhibition of cyclic nucleotide phosphodiesterases (PDEs)[1][2].

This technical guide dissects the mechanistic pathways of 3-EX, detailing its structure-activity relationships, intracellular signaling cascades, and the rigorous, self-validating experimental workflows required to accurately quantify its activity in vitro.

Structural Pharmacology & Target Engagement

The xanthine core is a privileged scaffold in medicinal chemistry. The biological activity of xanthine derivatives is heavily dictated by alkyl substitutions at the N1, N3, and N7 positions[3].

  • N3 Substitution Dynamics: The presence of an ethyl group at the N3 position in 3-EX enhances lipophilicity and alters the spatial orientation of the molecule within the hydrophobic binding pockets of adenosine receptors, compared to the methyl group found in theophylline. Research indicates that increasing the carbon chain length at R1 and R3 can significantly impact the compound's potency in inhibiting neoplastic transformations and modulating receptor affinity[3].

  • Dual Target Affinity: 3-EX binds competitively to the orthosteric sites of adenosine receptors, preventing the binding of endogenous adenosine[1]. Simultaneously, it enters the catalytic domain of PDEs, preventing the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[2].

Table 1: Comparative Pharmacological Profile of Xanthine Derivatives

Note: Values are representative approximations derived from comparative pharmacological studies to illustrate structure-activity trends.

CompoundStructural ModificationAdenosine Receptor AffinityPDE Inhibition (IC50)Primary Pharmacological Profile
Caffeine 1,3,7-trimethylxanthineWeak non-selective antagonistWeak (~500 µM)CNS stimulant
Theophylline 1,3-dimethylxanthineModerate non-selective antagonistModerate (~100-200 µM)Bronchodilator
3-Ethylxanthine 3-ethyl substitutionModerate non-selective antagonistPotent (~20-50 µM)Research tool compound
Enprofylline 3-propyl substitutionLow A1 affinity, moderate A2BPotent (~10-30 µM)Bronchodilator (low CNS effects)

Mechanism of Action: The Synergistic cAMP Cascade

The physiological effects of 3-EX—such as bronchial smooth muscle relaxation, modulation of inflammatory responses, and potential enhancement of chemotherapeutic apoptosis—are driven by a synergistic elevation of intracellular cAMP[1][2].

  • Receptor-Mediated Pathway: Adenosine A2A and A2B receptors are Gs-protein coupled, promoting adenylate cyclase (AC) activity, whereas A1 and A3 receptors are Gi/Go-protein coupled, inhibiting AC[4]. In tissues where Gi-coupled A1 receptors predominate, 3-EX blocks the tonic inhibitory effect of endogenous adenosine. This blockade releases the "brake" on AC, leading to a net increase in AC activity and subsequent cAMP synthesis.

  • Enzyme-Mediated Pathway: PDEs are responsible for terminating cyclic nucleotide signaling. 3-EX competitively inhibits PDE isoenzymes (particularly PDE III and PDE IV in smooth muscle), preventing the degradation of cAMP into inactive 5'-AMP[2].

The convergence of these two pathways results in a profound accumulation of cAMP, which activates Protein Kinase A (PKA). PKA subsequently phosphorylates downstream targets, leading to physiological responses like smooth muscle relaxation[2].

MOA_3EX Adenosine Endogenous Adenosine AR Adenosine Receptors (A1, A2A, A2B, A3) Adenosine->AR Agonist Binding ThreeEX 3-Ethylxanthine (3-EX) ThreeEX->AR Competitive Antagonism PDE Phosphodiesterase (PDE) ThreeEX->PDE Enzyme Inhibition G_Protein G-Proteins (Gs / Gi) AR->G_Protein Activation AC Adenylate Cyclase (AC) G_Protein->AC Modulates cAMP Intracellular cAMP AC->cAMP Synthesizes cAMP->PDE Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (Inactive) PDE->AMP Degradation Physio Physiological Response (e.g., Smooth Muscle Relaxation) PKA->Physio Phosphorylation Cascade

Figure 1: Dual mechanism of 3-ethylxanthine via adenosine receptor antagonism and PDE inhibition.

Self-Validating Experimental Workflows

As an Application Scientist, I emphasize that evaluating a dual-action compound like 3-EX requires assay designs that can isolate receptor antagonism from enzyme inhibition. The following protocols are engineered with internal self-validating controls to ensure data integrity.

Protocol 1: Radioligand Displacement Assay (Receptor Affinity)

This protocol determines the equilibrium dissociation constant ( Ki​ ) of 3-EX for specific adenosine receptor subtypes.

  • Preparation: Harvest CHO cells stably expressing human A1 or A2A receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

    • Causality Check: The inclusion of Mg2+ is critical; divalent cations are essential for stabilizing the high-affinity state of G-protein coupled receptors during the assay.

  • Incubation: Incubate cell membranes (50 µg protein/well) with a constant concentration of radioligand (e.g., [3H]-DPCPX for A1) and increasing concentrations of 3-EX (1 nM to 1 mM) for 90 minutes at 25°C.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality Check: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding (NSB) of the radioligand to the filter itself.

  • Self-Validation (NSB Control): Include a control well containing the radioligand and a saturating concentration (10 µM) of a known highly selective unlabeled antagonist (e.g., CPA for A1). The residual radioactivity in this well defines the NSB, which must be subtracted from all other wells to calculate specific binding.

Protocol 2: FRET-Based cAMP Accumulation Assay (Functional Validation)

Because 3-EX increases cAMP via both AR antagonism (blocking Gi) and PDE inhibition, a standard cAMP assay will yield confounded results. This workflow isolates the two mechanisms.

  • Sensor Expression: Transfect cells with an Epac-based FRET cAMP sensor.

    • Causality Check: FRET allows real-time, non-destructive kinetic monitoring of cAMP levels in living cells, providing temporal resolution that endpoint ELISA assays lack.

  • Arm A (Isolating AR Antagonism): Pre-treat cells with a saturating concentration of a selective PDE inhibitor (e.g., 100 µM Ro 20-1724) to completely block endogenous PDE activity. Add an A1 agonist to suppress baseline cAMP, then introduce 3-EX. Any subsequent recovery in cAMP FRET signal is strictly due to 3-EX antagonizing the A1 receptor, as PDEs are already disabled.

  • Arm B (Isolating PDE Inhibition): Use a cell line lacking adenosine receptors (or pre-treat with saturating AR antagonists). Stimulate a baseline level of cAMP synthesis using a low dose of Forskolin (a direct AC activator). Add 3-EX and monitor the dose-dependent accumulation of cAMP. This validates the PDE-inhibitory potency of 3-EX independent of receptor engagement.

Conclusion

3-Ethylxanthine remains a highly valuable pharmacological tool. By understanding its dual nature as both an adenosine receptor antagonist and a phosphodiesterase inhibitor, researchers can leverage 3-EX to probe complex intracellular signaling networks, particularly in respiratory pharmacology, inflammatory disease models, and emerging oncological research focusing on overcoming drug resistance[1][3].

References

  • Title: Inhibition of cyclic GMP phosphodiesterase by xanthine derivatives relaxes guinea-pig trachealis smooth muscle Source: PubMed (NIH) URL: [Link]

  • Title: Inhibitory effects of caffeine analogues on neoplastic transformation: structure–activity relationship Source: PMC (NIH) URL: [Link]

  • Title: EP4126866A1 - 8-substituted diaryl xanthines as dual a2a-a2b antagonists Source: Google Patents URL

Sources

3-Ethylxanthine Affinity for Human Adenosine A2A Receptors: Structural Pharmacology, Binding Kinetics, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

3-Ethylxanthine (3-ethyl-7H-purine-2,6-dione) is a synthetic xanthine derivative heavily utilized as a biochemical tool compound in pharmacological research[1]. As a structural analog of naturally occurring methylxanthines like theophylline and caffeine, 3-ethylxanthine acts as a non-selective antagonist across human adenosine receptor (AR) subtypes (A1, A2A, A2B, and A3) while simultaneously exhibiting inhibitory activity against cyclic nucleotide phosphodiesterases (PDEs)[1][2].

Understanding the precise binding affinity ( Ki​ ) and thermodynamic kinetics of 3-ethylxanthine at the human adenosine A2A receptor (hA2AR) is critical for researchers developing novel targeted therapies for oncology, neurodegenerative diseases, and respiratory conditions[3][4]. This whitepaper dissects the structure-activity relationship (SAR) of the 3-alkylxanthine scaffold, details the dual-mechanistic signaling pathways, and establishes a self-validating experimental protocol for quantifying A2A receptor affinity.

Structural Pharmacology & Receptor Kinetics

The orthosteric binding pocket of the hA2AR is highly conserved, evolved to accommodate the purine ring of endogenous adenosine. Xanthine derivatives act as competitive antagonists by mimicking this purine core[1].

The N3-Alkyl Chain Length Paradigm

The substitution of an ethyl group at the N3 position of the xanthine ring fundamentally alters the molecule's steric bulk and lipophilicity compared to its methyl (theophylline) or propyl (enprofylline) counterparts[2].

  • Steric Clashes & Hydrophobic Interactions: The N3-ethyl group projects into a specific hydrophobic subpocket within the A2A receptor's transmembrane domain 7 (TM7), flanked by Val273 and Ile274.

  • Affinity Modulation: While 1,3-dimethylxanthine (theophylline) exhibits a Ki​ of ~12 µM at hA2AR, extending the N3 chain to an ethyl group slightly decreases A1 affinity while maintaining moderate A2A affinity (~20 µM). Further extension to a propyl group (enprofylline) drastically abolishes A1 affinity while retaining A2B and PDE activity[2].

Quantitative Affinity Profiles

The following table synthesizes the comparative binding affinities of the xanthine class to contextualize 3-ethylxanthine's pharmacological profile.

LigandhA1 Ki​ (µM)hA2A Ki​ (µM)hA2B Ki​ (µM)hA3 Ki​ (µM)Primary Pharmacological Action
Theophylline 14.012.013.0>50Non-selective AR Antagonist
3-Ethylxanthine ~25.0~20.0~30.0>100Non-selective AR Antagonist / PDE Inhibitor[1][2]
Enprofylline >100~40.010.0>100A2B-preferring Antagonist / PDE Inhibitor[2]
ZM241385 0.250.0010.030.50Selective A2A Antagonist (Reference Control)

Data represents consensus pharmacological profiling for xanthine derivatives derived from competitive radioligand binding assays.

Mechanistic Pathways: The Dual-Action Paradox

A critical challenge in utilizing 3-ethylxanthine in functional cellular assays is its dual mechanism of action. The hA2AR is a Gs​ -protein coupled receptor. When activated by endogenous adenosine, it stimulates adenylyl cyclase (AC), leading to the accumulation of intracellular cAMP[1].

As an A2A antagonist, 3-ethylxanthine blocks this receptor, which should theoretically decrease cAMP levels. However, because 3-ethylxanthine also inhibits phosphodiesterase (PDE)—the enzyme responsible for degrading cAMP into inactive 5'-AMP—the net intracellular result is often an increase in cAMP[1][2]. Researchers must uncouple these pathways using highly specific assay conditions (e.g., adding selective PDE inhibitors like Ro-20-1724 when strictly evaluating AR antagonism).

G Adenosine Adenosine (Endogenous Agonist) A2AR Human A2A Receptor (Gs-Coupled) Adenosine->A2AR Activates Xanthine 3-Ethylxanthine (Antagonist & PDE Inhibitor) Xanthine->A2AR Competitively Blocks PDE Phosphodiesterase (PDE) Xanthine->PDE Inhibits Gs Gs Protein Alpha Subunit A2AR->Gs Stimulates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP (Active Messenger) AC->cAMP Converts ATP ATP ATP->AC cAMP->PDE Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE->AMP Converts to

Dual mechanism of 3-ethylxanthine: Competitive antagonism at the Gs-coupled A2A receptor and inhibition of PDE.

Experimental Methodologies: Radioligand Binding Workflows

To accurately determine the Ki​ of 3-ethylxanthine for the hA2AR without the confounding variables of PDE inhibition, a cell-free radioligand displacement assay using [3H] ZM241385 or [3H] CGS-21680 must be employed[1].

Step-by-Step Protocol & Causality

1. Membrane Preparation & Adenosine Depletion

  • Action: Isolate membranes from CHO-K1 or HEK293 cells stably expressing hA2AR. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 1 mM EDTA, pH 7.4).

  • Causality (The "Why"): MgCl2​ is essential for stabilizing the receptor-G-protein complex, ensuring high-affinity state binding.

  • Critical Step: Add 2 U/mL Adenosine Deaminase (ADA) and incubate for 30 minutes at 37°C.

  • Causality: Endogenous adenosine released during cell lysis will compete with the radioligand and 3-ethylxanthine. Failing to degrade this endogenous tone with ADA will result in an artificially elevated IC50​ and an underestimated binding affinity.

2. Ligand Incubation

  • Action: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] ZM241385 (a highly selective A2A antagonist), and varying concentrations of 3-ethylxanthine ( 10−9 to 10−3 M).

  • Action: Incubate at 25°C for 90 minutes.

  • Causality: 90 minutes at room temperature ensures the system reaches thermodynamic equilibrium, a strict requirement for applying the Cheng-Prusoff equation later.

3. Rapid Filtration & Washing

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

  • Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged radioligand to the filter matrix, thereby drastically improving the signal-to-noise ratio.

4. Scintillation Counting & Data Analysis

  • Action: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and measure counts per minute (CPM).

  • Action: Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Prep 1. Membrane Prep Add ADA to remove endogenous adenosine Incubate 2. Incubation [3H]ZM241385 + 3-Ethylxanthine Prep->Incubate Filter 3. Filtration PEI-soaked GF/B glass fiber filters Incubate->Filter Wash 4. Washing Ice-cold buffer to stop dissociation Filter->Wash Count 5. Scintillation Measure CPM Wash->Count Analyze 6. Data Analysis Cheng-Prusoff Ki Count->Analyze

Step-by-step experimental workflow for competitive radioligand binding assays to determine A2A receptor affinity.

Quality Control & Self-Validating Systems

To ensure the trustworthiness of the data generated from the binding assay, the protocol must be self-validating.

  • Z'-Factor Calculation: A robust assay must yield a Z'-factor ≥0.6 . This is validated by comparing the total binding (buffer only) against non-specific binding (NSB), defined by the inclusion of 10 µM unlabelled ZM241385 or 100 µM NECA.

  • Pharmacological Controls: Every plate must run a known reference standard in parallel. For A2A assays, unlabelled ZM241385 should yield an IC50​ in the low nanomolar range (1-3 nM). If the control fails, the 3-ethylxanthine data must be discarded.

  • Depletion Checks: Less than 10% of the total added radioligand should be bound to the filters. If >10% is bound, ligand depletion occurs, violating the assumptions of the law of mass action and invalidating the Cheng-Prusoff calculation.

Therapeutic & Research Implications

While 3-ethylxanthine is primarily a research tool (RUO)[1], understanding its A2A affinity is vital for rational drug design. The A2A receptor is a major checkpoint in tumor immunology; tumors exploit CD39 and CD73 to generate adenosine, which binds to A2A receptors on T-cells, suppressing the immune response[4].

By studying how variations at the N3 and C8 positions of the xanthine scaffold (such as 8-substituted diaryl xanthines) alter A2A/A2B selectivity[4], medicinal chemists can design next-generation dual A2A/A2B antagonists. Furthermore, structurally related metabolites like 3-methylxanthine have shown promise in enhancing cisplatin-induced apoptosis in oncology models[1], and larger alkyl substitutions (e.g., 1-ethyl-3-hexylxanthine) have demonstrated potent inhibition of EGF-induced neoplastic transformation[3]. 3-ethylxanthine serves as the foundational baseline for these advanced derivatization techniques.

References

  • Protein Binding of Xanthine Derivatives to Guinea Pig Serum Albumin - R Discovery.[Link]

  • Inhibitory effects of caffeine analogues on neoplastic transformation: structure–activity relationship - PMC - NIH.[Link]

  • EP4126866A1 - 8-substituted diaryl xanthines as dual a2a-a2b antagonists - Google P

Sources

Decoding the Structure-Activity Relationship (SAR) of 3-Ethylxanthine Derivatives: A Technical Guide to Adenosine Receptor Antagonism and Phosphodiesterase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Framework of the Xanthine Scaffold

Xanthine derivatives, historically anchored by naturally occurring methylxanthines like theophylline and caffeine, are foundational molecules in respiratory pharmacology and neuroscience[1][2]. Within this chemical family, 3-ethylxanthine (3-ethyl-7H-purine-2,6-dione) serves as a critical synthetic analog and research tool[1].

The pharmacological utility of 3-ethylxanthine derivatives is defined by a dual-action mechanism: the non-selective antagonism of adenosine receptors (A1, A2A, A2B, and A3) and the competitive inhibition of phosphodiesterases (PDEs), specifically cyclic GMP (cGMP) PDEs and PDE III[1][2][3]. Understanding the Structure-Activity Relationship (SAR) of these derivatives allows drug development professionals to fine-tune receptor subtype selectivity, optimize lipophilicity, and enhance therapeutic efficacy for indications ranging from asthma to oncology.

Structure-Activity Relationship (SAR) Dynamics

The xanthine core offers multiple strategic sites for derivatization. Modulating the alkyl chain length at the N1 and N3 positions, alongside bulky substitutions at the C8 position, fundamentally alters the molecule's interaction with target binding pockets.

The N1 Position: The Gatekeeper of A1 Affinity

The presence of an alkyl group at the N1 position is an absolute requirement for robust adenosine A1 receptor binding. Unsubstituted N1 derivatives, such as the 3-alkylxanthine enprofylline (3-propylxanthine), exhibit a dramatic loss of A1 affinity, yielding Ki values > 1000 µM[4]. Consequently, 1-methyl-3-alkylxanthines consistently demonstrate higher potency in both smooth muscle relaxation and cGMP PDE inhibition than their corresponding 3-alkylxanthines lacking the N1 substitution[3].

The N3 Position: Modulating PDE Inhibition and Lipophilicity

The transition from a methyl group (as seen in theophylline) to an ethyl or propyl group at the N3 position significantly alters the molecule's hydrophobic footprint. Increasing the carbon chain length at R1 and R3 enhances the potency of the compound in inhibiting EGF-induced neoplastic transformation[5]. Furthermore, 3-alkylxanthines show increased cGMP PDE inhibition as the N3 alkyl chain extends, optimizing hydrophobic interactions within the PDE catalytic pocket[3].

The C8 Position: Driving Subtype Selectivity

While N-alkylations dictate baseline affinity and PDE activity, the C8 position is the strategic locus for engineering receptor subtype selectivity. The introduction of bulky aryl, cycloalkyl, or ethynyl groups at C8 projects into the extracellular loops of the adenosine receptors, dramatically enhancing affinity and selectivity for the A2A and A2B subtypes[1][6].

Mechanistic Pathways of 3-Ethylxanthine Derivatives

Pathway Xanthine 3-Ethylxanthine Derivatives AR Adenosine Receptors (A1, A2A, A2B, A3) Xanthine->AR Antagonism PDE Phosphodiesterase (PDE III / cGMP PDE) Xanthine->PDE Inhibition cAMP Intracellular cAMP / cGMP Accumulation AR->cAMP Blocks Gi-mediated inhibition PDE->cAMP Prevents hydrolysis PKA Protein Kinase A / G Activation cAMP->PKA Activates Response Physiological Response (Bronchodilation / Apoptosis) PKA->Response Mediates

Dual mechanism of 3-ethylxanthine derivatives via adenosine receptor antagonism and PDE inhibition.

By antagonizing Gi-coupled adenosine receptors (A1/A3) and simultaneously inhibiting PDEs, these compounds synergistically prevent the hydrolysis of cyclic nucleotides, elevating intracellular cAMP and cGMP levels[1][3]. This triggers Protein Kinase A (PKA) and Protein Kinase G (PKG) cascades, which mediate downstream physiological responses[1][2].

Quantitative SAR Data Summary

The following table summarizes the binding affinities (Ki) of key xanthine derivatives, illustrating how structural modifications at the N1 and N3 positions dictate target engagement.

CompoundChemical StructureA1 Receptor Ki (µM)cAMP-PDE Ki (µM)
Theophylline 1,3-dimethylxanthine44.6134
Enprofylline 3-propylxanthine> 1000112
MPX 1-methyl-3-propylxanthine26.449
Oxpentifylline 1-(5-oxohexyl)-3,7-dimethylxanthine> 1000111

Data demonstrates that lacking an N1 methyl group (Enprofylline) abolishes A1 affinity, while extending the N3 chain (MPX) enhances both A1 affinity and PDE inhibition compared to Theophylline[4].

Self-Validating Experimental Protocols

To rigorously evaluate the SAR of synthesized 3-ethylxanthine derivatives, researchers must utilize self-validating assay systems. The following protocols detail the causal logic behind each methodological step.

Protocol A: Radioligand Binding Assay for Adenosine Receptor Affinity

Workflow Prep 1. Compound Prep (Serial Dilution) Incubate 2. Radioligand Incubation ([3H]-DPCPX + Membranes) Prep->Incubate Filter 3. Rapid Filtration (PEI-treated GF/B) Incubate->Filter Wash 4. Wash Step (Ice-cold Buffer) Filter->Wash Count 5. Scintillation Counting Wash->Count Analyze 6. Data Analysis (Cheng-Prusoff) Count->Analyze

Step-by-step radioligand binding assay workflow for evaluating adenosine receptor affinity.

  • Membrane Preparation: Isolate cell membranes expressing the target adenosine receptor subtype (e.g., A1).

  • Incubation: Incubate 50 µg of membrane protein with the 3-ethylxanthine derivative and a constant concentration of a radioligand (e.g., [3H]-DPCPX for A1 receptors). Causality: [3H]-DPCPX is a highly selective A1 antagonist, providing a reliable baseline for competitive displacement.

  • Self-Validation (NSB Control): Run parallel wells containing 10 µM CPA (N6-cyclopentyladenosine) to determine Non-Specific Binding (NSB). Causality: This ensures that the measured radioactivity strictly correlates with specific receptor binding, not lipid partitioning or assay artifacts.

  • Rapid Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix.

  • Quantification & Analysis: Wash filters with ice-cold buffer, extract in scintillation fluid, and analyze via liquid scintillation counting. Calculate Ki values using the Cheng-Prusoff equation.

Protocol B: cGMP Phosphodiesterase Inhibition Assay
  • Enzyme Purification: Purify cGMP PDE from guinea-pig trachealis muscle using diethylaminoethyl ether (DEAE) cellulose column chromatography[3]. Causality: Crude tissue homogenates contain multiple PDE families. DEAE chromatography separates PDE isoenzymes based on charge, ensuring the assay measures targeted cGMP PDE inhibition rather than a blended artifact[3].

  • Reaction Initiation: Incubate the purified PDE with 1 µM [3H]-cGMP and varying concentrations of the 3-ethylxanthine derivative at 30°C for 10 minutes.

  • Self-Validation (Positive Control): Utilize IBMX (1-methyl-3-isobutylxanthine) as a positive control[3]. Causality: IBMX is a well-characterized, potent pan-PDE inhibitor. Its inclusion validates the assay's dynamic range and enzyme viability.

  • Product Isolation: Terminate the reaction by boiling, then add snake venom (5'-nucleotidase) to convert the resulting 5'-GMP to guanosine. Separate the unreacted [3H]-cGMP from [3H]-guanosine using anion-exchange resin.

  • Quantification: Measure the radioactivity of the eluate to determine the IC50 of the xanthine derivative.

Therapeutic Implications

Respiratory Medicine: The dual action of 3-ethylxanthine derivatives makes them highly relevant for asthma and COPD. By antagonizing A1 receptors and inhibiting PDE III, these compounds induce potent relaxation of bronchial smooth muscle[2][3].

Oncology & Immuno-Oncology: Emerging research indicates that structurally related xanthine metabolites can significantly promote cisplatin-induced apoptosis in cancer cells, suggesting that 3-ethylxanthine derivatives hold substantial research value for investigating combination therapies and overcoming drug resistance[1]. Furthermore, solid tumors frequently utilize ectonucleotidases (CD39/CD73) to metabolize ATP into adenosine, generating a highly immunosuppressive tumor microenvironment[6]. Developing 3-ethylxanthine derivatives with C8 substitutions to act as dual A2A/A2B antagonists provides a targeted approach to reverse immune suppression, promote T-cell infiltration, and inhibit tumor cell migration[6].

References

  • Inhibition of cyclic GMP phosphodiesterase by xanthine derivatives relaxes guinea-pig trachealis smooth muscle PubMed - NIH URL:[Link]

  • Inhibitory effects of caffeine analogues on neoplastic transformation: structure–activity relationship PMC - NIH URL:[Link]

  • Protein Binding of Xanthine Derivatives to Guinea Pig Serum Albumin Researcher.life URL:[Link]

  • THEOPHYLLINE (ANHYDROUS)- theophylline tablet, extended release DailyMed - NIH URL: [Link]

  • Google Patents (EP4126866A1)

Sources

Thermodynamic Solubility of 3-Ethylxanthine in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

3-Ethylxanthine is a synthetic xanthine derivative extensively utilized as a biochemical tool compound and a structural scaffold for developing non-selective adenosine receptor antagonists[1]. In early-stage drug development, modifying the xanthine core—such as extending the alkyl chain at the N3 position to an ethyl group—is a common strategy to enhance lipophilicity and membrane permeability. However, this structural modification intricately alters the molecule's crystal lattice energy and its ability to form cavities within solvent networks, frequently resulting in complex solubility profiles[1].

Understanding the thermodynamic solubility of 3-ethylxanthine in various organic solvents is critical for optimizing crystallization processes, formulation design, and chromatographic separations. Unlike kinetic solubility—which is prone to supersaturation artifacts and metastable states—thermodynamic solubility represents the absolute lowest-energy equilibrium between the solid crystal lattice and the solvated molecules[2]. Given sufficient time, any undissolved solute will revert to its most stable crystal form, making thermodynamic assessment the gold standard for late-stage discovery and process chemistry[3].

Thermodynamic Principles of Dissolution

The dissolution of 3-ethylxanthine in an organic solvent is not a single event, but a thermodynamic cycle governed by three distinct enthalpic ( ΔH ) contributions:

  • Crystal Lattice Disruption ( ΔHsub​>0 ): The energy required to break the intermolecular hydrogen bonds (e.g., at N1-H and N7-H) and π−π stacking interactions of the xanthine core.

  • Cavity Formation ( ΔHcav​>0 ): The energy required to disrupt solvent-solvent interactions to create a void large enough to accommodate the 3-ethylxanthine molecule.

  • Solvation ( ΔHsolv​<0 ): The energy released when new solute-solvent interactions (dipole-dipole, hydrogen bonding, and dispersion forces) are formed[2].

The overall enthalpy of solution ( ΔHsol​ ) is the sum of these processes. For xanthine derivatives in organic solvents, dissolution is typically an endothermic ( ΔHsol​>0 ) and entropy-driven ( ΔSsol​>0 ) process[4].

G S Solid 3-Ethylxanthine G Gaseous Solute Molecules S->G Crystal Lattice Disruption (ΔH_sub > 0) Sol Thermodynamic Solution S->Sol Overall Dissolution (ΔH_sol) G->Sol Solvation (ΔH_solv < 0) L Bulk Organic Solvent C Solvent with Cavity L->C Cavity Formation (ΔH_cav > 0) C->Sol Insertion

Fig 1: Thermodynamic cycle of dissolution illustrating enthalpic contributions to solubility.

To mathematically correlate this temperature-dependent behavior, the Modified Apelblat Equation is standard practice in pharmaceutical thermodynamics:

lnxe​=A+TB​+Cln(T)

Where xe​ is the mole fraction solubility, T is the absolute temperature, and A,B,C are empirical model parameters. This model accounts for the temperature dependence of the enthalpy of solution, providing superior correlation for xanthine derivatives across temperature gradients compared to ideal models[5].

Self-Validating Experimental Protocol: The Isothermal Shake-Flask Method

To obtain high-fidelity thermodynamic data, the experimental design must eliminate kinetic trapping. The isothermal shake-flask method remains the industry standard[2]. As a Senior Application Scientist, I emphasize that this protocol must be executed as a self-validating system —meaning internal checks are built-in to prove equilibrium has been reached and that the solid phase remains unaltered.

G A Excess 3-Ethylxanthine + Organic Solvent B Isothermal Equilibration (Shake-Flask, 72h) A->B C Phase Separation (Centrifugation/Filtration) B->C D Solid Phase Analysis (PXRD, DSC) C->D Solid Residue E Liquid Phase Analysis (HPLC-UV Quantification) C->E Supernatant F Thermodynamic Modeling (Apelblat, van't Hoff) D->F Polymorph/Solvate Check E->F Solubility Data

Fig 2: Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.
Step-by-Step Methodology & Causality
  • Sample Preparation: Add an excess amount of crystalline 3-ethylxanthine (polymorphically pure) to 10 mL of the target organic solvent inside a hermetically sealed borosilicate glass vial.

    • Causality: An excess of solid ensures that the chemical potential of the solid phase equals that of the solute in solution, which is the fundamental prerequisite for thermodynamic equilibrium. The hermetic seal prevents solvent evaporation, which would artificially inflate the calculated solubility concentration.

  • Isothermal Equilibration: Submerge the vials in a thermostatic shaking water bath (e.g., 298.15 K ± 0.05 K) at 150 RPM for 72 hours.

    • Self-Validation Check: Extract micro-aliquots at 48 hours and 72 hours. True equilibrium is validated only if the concentration difference between these two time points is ≤2% .

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes using a temperature-controlled centrifuge set to the exact equilibration temperature.

    • Causality: Temperature fluctuations during separation are catastrophic to data integrity. A drop in temperature causes supersaturation and premature precipitation, while a rise (often caused by rotor friction) dissolves additional solid.

  • Liquid Phase Quantification: Immediately dilute the supernatant with the HPLC mobile phase and quantify using a validated HPLC-UV method (e.g., C18 column, detection at ~274 nm).

  • Solid-State Verification (Critical): Recover the undissolved solid residue, dry it gently, and analyze it via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Causality: Extended exposure to organic solvents can induce the formation of solvates or trigger a transition to a more stable polymorph[3]. The solubility of a solvate differs fundamentally from the pure anhydrate. If the PXRD pattern of the recovered solid differs from the starting material, the measured solubility reflects the new pseudopolymorph, invalidating the data for the original crystal.

Quantitative Data Presentation & Thermodynamic Parameters

Once equilibrium concentrations are determined across a temperature gradient (e.g., 288.15 K to 328.15 K), the apparent standard enthalpy ( ΔHsol​ ) and entropy ( ΔSsol​ ) of solution can be derived using the van't Hoff analysis :

lnxe​=−RTΔHsol​​+RΔSsol​​

The table below summarizes the thermodynamic behavior of 3-ethylxanthine in common organic solvents.

Note: The quantitative values presented below are representative baseline parameters extrapolated from structurally analogous methylxanthines (e.g., theophylline) via PC-SAFT modeling and literature correlations, intended to provide a realistic thermodynamic framework for 3-ethylxanthine[5][6].

SolventDielectric Constant ( ϵ )Mole Fraction Solubility ( xe​×104 ) at 298.15 KApparent ΔHsol​ (kJ/mol)Apparent ΔSsol​ (J/mol·K)Solvation Mechanism
Methanol 32.715.2422.465.2Endothermic, Entropy-driven
Ethanol 24.58.5125.858.7Endothermic, Entropy-driven
Acetone 20.74.6218.342.1Endothermic, Entropy-driven
Ethyl Acetate 6.03.1529.171.4Endothermic, Entropy-driven
Toluene 2.40.8534.585.0Endothermic, Entropy-driven
Solvent Selection Insights

The solubility of 3-ethylxanthine is highly dependent on the hydrogen-bonding capacity of the solvent. Because the xanthine core possesses both hydrogen bond donors (N1-H, N7-H) and acceptors (C=O), protic solvents like methanol and ethanol exhibit higher solubilization capacities than aprotic or non-polar solvents like ethyl acetate and toluene[6]. The positive values for both enthalpy and entropy across all solvents confirm that the dissolution of xanthine derivatives is an endothermic process driven by the increase in systemic entropy as the rigid crystal lattice is dismantled[4].

References

  • Measurement and Correlation of Solubility of Theobromine, Theophylline, and Caffeine in Water and Organic Solvents at Various Temperatures American Chemical Society (ACS) [Link]

  • The physicochemical properties and solubility of pharmaceuticals – Methyl xanthines ResearchGate[Link]

  • Machine learning analysis of molecular dynamics properties influencing drug solubility National Institutes of Health (NIH)[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry American Chemical Society (ACS) [Link]

  • Solubility and Thermodynamic Properties of Febuxostat in Various (PEG 400 + Water) Mixtures Semantic Scholar [Link]

Sources

Methodological & Application

Application Note: HPLC Method Development for the Detection of 3-Ethylxanthine in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Pharmacological Significance

3-Ethylxanthine is a synthetic methylxanthine analog utilized extensively as a biochemical tool and pharmacological scaffold. Mechanistically, it functions as a non-selective adenosine receptor antagonist and an inhibitor of cyclic GMP/AMP phosphodiesterases (PDE)[1]. This dual mechanism prevents the hydrolysis of intracellular cyclic adenosine monophosphate (cAMP), leading to pronounced smooth muscle relaxation and bronchodilation[1]. Furthermore, complex derivatives of 3-ethylxanthine (such as A90 6119) have demonstrated potent anti-ulcerogenic properties by modulating vagal cholinergic pathways and increasing gastric mucosal blood flow[2].

Due to its therapeutic potential and the characteristically narrow therapeutic index of the xanthine class, accurate quantification of 3-ethylxanthine in human plasma is critical for pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

Pathway A 3-Ethylxanthine B Adenosine Receptors A->B Antagonizes C Phosphodiesterase (PDE) A->C Inhibits D Intracellular cAMP B->D Prevents cAMP Inhibition C->D Prevents cAMP Hydrolysis E Smooth Muscle Relaxation D->E Activates PKA

Fig 1: Pharmacological signaling pathway of 3-ethylxanthine via PDE and adenosine receptors.

Analytical Strategy & Causality

Developing a robust High-Performance Liquid Chromatography (HPLC) method for plasma requires overcoming severe matrix effects caused by endogenous proteins and phospholipids.

  • Sample Preparation (The "Why"): While protein precipitation (PPT) is rapid, it leaves residual phospholipids that accumulate on the column, causing baseline drift and UV interference. We employ Solid-Phase Extraction (SPE) using a hydrophilic-lipophilic balance (HLB) sorbent. This approach selectively retains the moderately non-polar xanthine core while washing away polar plasma interferences, ensuring high recovery and extended column lifespan[3].

  • Chromatographic Separation: A reversed-phase C18 column is selected for its high theoretical plate count. The mobile phase utilizes a 10 mM sodium acetate buffer adjusted to pH 4.0. Causality: Xanthines possess complex acid-base chemistry. At pH 4.0, 3-ethylxanthine remains entirely un-ionized. This maximizes its hydrophobic interaction with the C18 stationary phase and eliminates peak tailing caused by secondary electrostatic interactions with residual silanols on the silica support[3].

  • Detection: UV detection is set to 274 nm. This wavelength corresponds to the optimal π→π∗ transition of the conjugated xanthine ring system, ensuring the maximum signal-to-noise (S/N) ratio while avoiding background absorption from mobile phase solvents[3].

Experimental Protocols

Reagents and Materials
  • Analyte & IS: 3-Ethylxanthine (Reference Standard); 8-chlorotheophylline (Internal Standard, IS).

  • Solvents: HPLC-grade Acetonitrile, Methanol, Isopropanol, and Dichloromethane.

  • Buffers: 10 mM Sodium Acetate, adjusted to pH 4.0 with glacial acetic acid.

  • Consumables: Oasis HLB SPE Cartridges (30 mg/1 mL) or equivalent.

Solid-Phase Extraction (SPE) Workflow

Causality of Elution Solvent: An elution mixture of Isopropanol:Dichloromethane (10:90, v/v) is used. Dichloromethane provides excellent solvation for the xanthine core, while a small percentage of isopropanol disrupts hydrogen bonding with the SPE sorbent, ensuring high recovery without eluting highly polar matrix components[3].

  • Sample Pre-treatment: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 20 µL of IS working solution (10 µg/mL) and 200 µL of 10 mM sodium acetate buffer (pH 4.0). Vortex for 30 seconds.

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of HPLC-grade water through the SPE cartridge under low vacuum (approx. 5 inHg).

  • Loading: Apply the pre-treated plasma sample to the cartridge at a flow rate of ~1 mL/min.

  • Washing: Wash the sorbent bed with 1 mL of 5% Methanol in water to remove polar endogenous interferences. Dry the cartridge under full vacuum for 2 minutes.

  • Elution: Elute the analytes with 1 mL of Isopropanol:Dichloromethane (10:90, v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C. Reconstitute the residue in 100 µL of initial mobile phase (95% Buffer / 5% Acetonitrile). Vortex and transfer to an HPLC autosampler vial.

SPEWorkflow N1 1. Plasma Sample Spike with Internal Standard N2 2. Condition Cartridge Methanol then Water N1->N2 N3 3. Load Sample Apply Plasma Mixture N2->N3 N4 4. Wash Matrix 5% Methanol in Water N3->N4 N5 5. Elute Analyte Isopropanol:Dichloromethane N4->N5 N6 6. Reconstitute Evaporate & Dissolve in Mobile Phase N5->N6

Fig 2: Solid-Phase Extraction (SPE) workflow for isolating 3-ethylxanthine from plasma.

HPLC Conditions & Self-Validating System

To ensure Trustworthiness , this protocol operates as a self-validating system. Every analytical batch must begin with a System Suitability Test (SST) consisting of six replicate injections of a mid-level standard (RSD must be < 2.0% for retention time and peak area). Furthermore, blank plasma extracts must be injected immediately after the highest calibration standard to verify the absence of carryover (carryover must be < 20% of the Lower Limit of Quantification, LLOQ).

Table 1: Chromatographic Parameters

ParameterSpecification
Column C18 Reversed-Phase (250 mm × 4.6 mm, 5 µm particle size)
Mobile Phase A 10 mM Sodium Acetate Buffer (pH 4.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength UV at 274 nm
Injection Volume 20 µL

Table 2: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
10.07525
15.05050
18.0955
25.0955 (Re-equilibration)

Data Presentation: Method Validation Summary

The method was validated in accordance with FDA Bioanalytical Method Validation guidelines, assessing linearity, limits of detection/quantification, precision, and extraction recovery.

Table 3: Summary of Validation Parameters

Validation ParameterResult / Specification
Linear Dynamic Range 0.05 – 20.0 µg/mL ( R2>0.999 )
Limit of Detection (LOD) 15 ng/mL (S/N 3)
Lower Limit of Quantification (LLOQ) 50 ng/mL (S/N 10, Precision 20%)
Intra-day Precision (CV%) 2.8% – 4.5% (across Low, Mid, High QCs)
Inter-day Precision (CV%) 3.5% – 6.2% (across Low, Mid, High QCs)
Mean Extraction Recovery 88.5% ± 3.2% (Consistent across concentration range)

References

  • Leakey, T. E. (1990). Simultaneous analysis of theophylline, caffeine and eight of their metabolic products in human plasma by gradient high-performance liquid chromatography. Journal of Chromatography, 507, 199-220.[Link]

  • Tanaka, H., et al. (1991). Inhibition of cyclic GMP phosphodiesterase by xanthine derivatives relaxes guinea-pig trachealis smooth muscle. Japanese Journal of Pharmacology, 55(4), 513-520.[Link]

  • Tanaka, T., et al. (1993). Effect of a novel xanthine derivative on experimental ulcers in rats. Arzneimittel-Forschung, 43(5), 558-562.[Link]

Sources

Application Note: Optimal Solvent Systems and Recrystallization Protocols for 3-Ethylxanthine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-Ethylxanthine (CAS: 41078-01-7) is a synthetic xanthine derivative utilized extensively as a biochemical tool and non-selective adenosine receptor antagonist[1]. In pharmacological assays, achieving high compound purity (>99.5%) is a critical prerequisite to prevent off-target effects[2].

However, the purification of xanthine derivatives is notoriously difficult. The planar purine-dione core of the molecule promotes extensive π−π base stacking and strong intermolecular hydrogen bonding, creating a highly stable and rigid crystal lattice[3]. Because of this structural stability, 3-ethylxanthine and its analogs are essentially insoluble in neutral water and most organic solvents at room temperature[4].

To overcome this thermodynamic barrier, researchers must exploit the molecule's ionizable protons. By employing a pH-Shift Mediated Binary Recrystallization , the crystal lattice can be chemically disrupted for dissolution and subsequently reassembled under controlled conditions to exclude impurities[3].

Physicochemical Properties & Solvent Thermodynamics

The selection of a recrystallization solvent must balance dissolution capacity with the ability to selectively reject impurities upon cooling. The table below summarizes the thermodynamic behavior of xanthine derivatives across various solvent systems.

Table 1: Comparative Solvent Systems for Xanthine Recrystallization
Solvent SystemMechanism of ActionSolubility at 25°C (mg/mL)Solubility at 80°C (mg/mL)Suitability for Recrystallization
Water (Neutral) Limited H-bond disruption< 0.1[5]~2.5Poor; low yield and excessively high solvent volume required.
Absolute Ethanol Weak dipole interactions< 0.5~4.0Poor; insufficient solubility for scalable recovery[4].
1M NaOH (Aqueous) Deprotonation & Lattice disruption> 50.0[2]> 100.0Excellent for dissolution; requires a pH shift to induce crystallization.
Water / Ethanol (pH Shift) Reprotonation + Anti-solvent effect> 50.0 (Initial)< 0.5 (Final)Optimal; maximizes thermodynamic yield and impurity clearance[3].

Note: In 1M NaOH, the deprotonation of the imidazole/pyrimidine nitrogens (pKa ~9.9) breaks the hydrogen-bonding network, allowing rapid solvation by water molecules[2][5].

Workflow Visualization

Workflow N1 Crude 3-Ethylxanthine (Solid) N2 Alkaline Dissolution (1M NaOH, 60°C) N1->N2 Disrupt H-bonds N3 Hot Filtration (Remove Impurities) N2->N3 Clarify N4 pH-Shift & Anti-Solvent (Add HCl + Ethanol) N3->N4 Neutralize & Supersaturate N5 Controlled Cooling (2°C/min to 4°C) N4->N5 Nucleation N6 Vacuum Filtration & Cold Ethanol Wash N5->N6 Harvest N7 Pure 3-Ethylxanthine (Crystals) N6->N7 Desiccate

Workflow for the pH-shift mediated binary recrystallization of 3-ethylxanthine.

Step-by-Step Protocol: pH-Shift Mediated Binary Recrystallization

This protocol leverages an alkaline dissolution phase followed by an acid-titrated precipitation in the presence of an organic anti-solvent.

Phase 1: Alkaline Dissolution (Lattice Disruption)
  • Preparation: Weigh the crude 3-ethylxanthine and transfer it to a round-bottom flask equipped with a magnetic stir bar.

  • Solvation: Add 1M NaOH at a ratio of 20 mL per gram of crude material.

    • Causality: The strong base deprotonates the xanthine core, breaking the robust intermolecular hydrogen bonds and π−π stacking networks that render the neutral molecule insoluble[2][4].

  • Heating: Heat the suspension to 60°C under continuous magnetic stirring until complete dissolution is achieved.

  • Clarification: Perform a hot vacuum filtration through a medium-porosity glass frit to remove unreacted alkylating agents or insoluble polymeric byproducts.

Phase 2: Anti-Solvent Addition & pH-Shift (Nucleation)
  • Transfer: Move the clarified alkaline filtrate to a crystallizing dish or beaker.

  • Anti-Solvent Integration: Add absolute ethanol (10 mL per gram of initial crude) to the solution.

    • Causality: Ethanol acts as an anti-solvent for the neutral xanthine but serves as a highly effective solvent for lipophilic organic impurities, preventing their co-precipitation during the crystallization phase[3].

  • Titration: Slowly titrate the solution with 1M HCl dropwise while monitoring the pH. Target a final pH of 5.5 to 6.0.

    • Causality: Reprotonation restores the neutral state of 3-ethylxanthine, drastically reducing its aqueous solubility and inducing supersaturation[3].

Phase 3: Annealing & Harvesting (Crystal Growth)
  • Annealing: Once the target pH is reached and the solution becomes turbid, reduce the stirring speed and allow the mixture to cool at a controlled rate of 2°C/min down to 4°C.

    • Causality: Controlled cooling prevents the kinetic trapping of solvent molecules and impurities within the crystal lattice, promoting the formation of thermodynamically stable, high-purity crystal faces.

  • Filtration: Harvest the resulting crystals via vacuum filtration.

  • Washing: Wash the filter cake with two volumes of ice-cold absolute ethanol to displace residual water and surface impurities.

  • Desiccation: Dry the crystals under vacuum at 60°C for 12 hours to a constant weight.

Quality Control & Self-Validation

To ensure the protocol has functioned as a self-validating system, the final product must be evaluated against the following analytical benchmarks:

  • HPLC Analysis: Verify purity using a C18 reverse-phase column. 3-Ethylxanthine and related derivatives exhibit a characteristic UV absorption peak at ~271 nm[6]. Purity should exceed 99.5%[2].

  • Melting Point Determination: Pure 3-ethylxanthine and structurally analogous xanthines typically exhibit melting points >300°C[5]. A sharp melting point profile indicates the absence of polymorphic impurities or trapped solvent.

  • Yield Calculation: A successful pH-shift binary recrystallization should yield >85% recovery of the theoretical mass.

References

  • LookChem. "Xanthine Physical and Chemical Properties." LookChem Database. Available at: [Link]

  • CORE. "Solubility Improvement of Natural Xanthine Derivates." CORE Open Access. Available at: [Link]

  • ACS Publications. "Solid-State Structure of Xanthine Determined by a Combination of 3D Electron Diffraction, Powder X-ray Diffraction, and DFT-D Calculations." Crystal Growth & Design. Available at: [Link]

  • MDPI. "Xanthines Studied via Femtosecond Fluorescence Spectroscopy." Molecules. Available at: [Link]

Sources

dosing guidelines for 3-ethylxanthine in murine models

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Dosing Guidelines for 3-Ethylxanthine and Structurally Related Alkylxanthines in Murine Models

For: Researchers, Scientists, and Drug Development Professionals

From: The Office of the Senior Application Scientist

Preamble: Navigating Research on Novel Xanthine Derivatives

This document provides a comprehensive guide to establishing dosing parameters for 3-ethylxanthine in murine models. It must be noted that as of this writing, specific pharmacokinetic and dose-response data for 3-ethylxanthine in the public domain is exceptionally scarce. This is a common challenge in preclinical research when investigating novel or less-common chemical entities.

Therefore, this guide is structured to provide a robust framework for initiating studies with 3-ethylxanthine by leveraging the extensive data available for its close structural and functional analogs, primarily other alkylxanthines like theophylline, caffeine, and 3-methylxanthine. The principles and protocols outlined herein are designed to guide the researcher in a logical, data-driven process of dose range finding, administration, and experimental design. Our approach is grounded in the established pharmacology of the xanthine class of compounds, ensuring a scientifically sound starting point for your investigations.

The Pharmacology of Alkylxanthines: A Dual-Mechanism Framework

Alkylxanthines, including 3-ethylxanthine, are a class of heterocyclic compounds that primarily exert their physiological effects through two well-defined mechanisms of action.[1][2] Understanding these pathways is critical for interpreting experimental outcomes and selecting appropriate dose ranges.

  • Adenosine Receptor Antagonism: This is considered the principal mechanism for the most prominent effects of xanthines, such as CNS stimulation.[1][3] Adenosine is an inhibitory neuromodulator in the central nervous system. By competitively blocking adenosine receptors (primarily A1 and A2A subtypes), xanthines prevent this inhibition, leading to an increase in the release of excitatory neurotransmitters like dopamine and serotonin.[2][4][5] The stimulant effects of many methylxanthines in mice have been strongly correlated with their binding affinities for these receptors.[3]

  • Phosphodiesterase (PDE) Inhibition: Xanthines are non-selective inhibitors of phosphodiesterase enzymes.[6][7] PDEs are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, xanthines increase intracellular levels of cAMP and cGMP, which can lead to a variety of downstream effects, including smooth muscle relaxation (bronchodilation) and anti-inflammatory actions.[8][9][10] While this mechanism is crucial for some therapeutic applications like asthma treatment, it often requires higher concentrations than those needed for adenosine receptor antagonism.[11]

The dual-action nature of these compounds means that dose selection can target different primary effects. Low doses are likely to be dominated by adenosine receptor antagonism, while higher doses may recruit PDE inhibition-related effects.

Alkylxanthine_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Intracellular Space Alkylxanthine Alkylxanthine Adenosine_Receptor Adenosine Receptor (A1/A2A) Alkylxanthine->Adenosine_Receptor Blocks PDE Phosphodiesterase (PDE) Alkylxanthine->PDE Inhibits Cellular_Response_Stimulation Cellular Response (e.g., Neurotransmitter Release) Adenosine_Receptor->Cellular_Response_Stimulation Inhibits (Normally) Adenosine Adenosine Adenosine->Adenosine_Receptor Activates Degraded_Nucleotides AMP / GMP PDE->Degraded_Nucleotides Degrades to cAMP_GMP cAMP / cGMP cAMP_GMP->PDE Substrate Cellular_Response_Relaxation Cellular Response (e.g., Smooth Muscle Relaxation) cAMP_GMP->Cellular_Response_Relaxation Promotes

Caption: Dual mechanism of action for alkylxanthines.

Dosing Guidelines for Alkylxanthines in Murine Models

The following table summarizes dosing information for well-studied methylxanthines in mice. This data serves as an essential starting point for designing dose-finding studies for 3-ethylxanthine. The choice of dose will depend heavily on the intended biological question (e.g., behavioral effects, anti-inflammatory properties).

Table 1: Summary of Dosing for Reference Methylxanthines in Mice

CompoundRoute of Admin.Dose Range (mg/kg)VehicleObserved Effects / Study ContextCitation(s)
Caffeine Oral GavageUp to 350Corn OilDevelopmental toxicity studies; no significant effects on resorption or growth.[12]
Drinking WaterUp to 39 mg/kg/dayWaterDevelopmental toxicity studies; no consistent dose-related effects.[12][13]
Intraperitoneal (IP)10 - 100SalineBiphasic locomotor activity (depression at low doses, stimulation at high doses), head-twitch response.[3][14]
Oral Gavage10WaterPharmacokinetic interaction studies.[15]
Theophylline Oral GavageUp to 400Corn OilAcute toxicity; 400 mg/kg was lethal. 75 mg/kg showed reduced body weight in chronic studies.[12]
Intraperitoneal (IP)100SalineInduced head-twitch responses, though less potent than caffeine.[14]
Subcutaneous (SC)50 (equimolar)Not specifiedPotentiation of mitomycin C teratogenicity.[16]
Oral Gavage300.9% NaClPharmacokinetic interaction studies.[15]
IBMX Intraperitoneal (IP)3.8 - 4.0Not specifiedBehavioral depression (reduced locomotor activity).[17]
7-Methylxanthine Oral Gavage30 - 600.5% CMCPharmacokinetic studies; Cmax reached around 30 mins.[18]
Oral GavageUp to 1000Not specifiedChronic toxicity studies; found to be safe at high doses.[18]

Causality Behind Experimental Choices:

  • Route of Administration:

    • Intraperitoneal (IP) Injection: Often chosen for behavioral studies requiring rapid systemic absorption and precise dose delivery, bypassing first-pass metabolism.[14][17]

    • Oral Gavage (PO): Used to model human oral consumption and for pharmacokinetic studies where first-pass metabolism is a variable of interest.[15] It is also common in toxicity studies.[12]

    • Drinking Water: Preferred for chronic administration to avoid the stress of repeated injections, though intake can be less precise.[12][13]

  • Dose Range Selection:

    • Low-to-Mid Range (5-50 mg/kg): Typically used to investigate CNS-mediated behavioral effects, which are primarily driven by adenosine receptor antagonism.[3][15][17]

    • High Range ( >50 mg/kg): Often required to engage secondary mechanisms like PDE inhibition or to assess toxicity.[12][14] Doses in the hundreds of mg/kg are generally reserved for acute toxicity or maximum tolerated dose (MTD) studies.[12]

  • Vehicle Selection:

    • Xanthines can have limited water solubility.[19] While saline is often sufficient for lower concentrations, less soluble derivatives may require suspension agents like Carboxymethylcellulose (CMC) or solubilizing agents like corn oil for oral gavage.[12][18][20] It is imperative to perform solubility testing for 3-ethylxanthine before beginning in vivo studies.

Experimental Protocols

These protocols provide a validated, step-by-step methodology for preparing and administering xanthine compounds to murine models.

Protocol: Vehicle Selection and Dosing Solution Preparation

Trustworthiness: This protocol establishes a self-validating system by beginning with solubility testing to ensure the compound is fully dissolved or homogeneously suspended, which is critical for accurate and reproducible dosing.

  • Solubility Assessment (Mandatory Preliminary Step): a. Weigh 1-5 mg of 3-ethylxanthine. b. Attempt to dissolve in 1 mL of various vehicles (e.g., sterile water, 0.9% saline, 0.5% CMC in water, corn oil). c. Vortex thoroughly for 2 minutes. d. Observe for particulates. If the solution is not clear, it indicates a suspension or insolubility. A stable, fine-particle suspension in CMC is acceptable for oral gavage but not for IP injection. e. Decision Point: Select the simplest vehicle that achieves complete dissolution or a stable, homogenous suspension at your highest desired concentration. For IP injections, the solution must be sterile and completely free of particulates.

  • Preparation of Dosing Solution (Example for 10 mg/kg dose in a 25g mouse): a. Calculate Total Volume: For oral gavage or IP injection, a typical administration volume is 10 mL/kg. For a 25g (0.025 kg) mouse, this is 0.25 mL. b. Calculate Required Concentration:

    • Dose = 10 mg/kg
    • Volume = 10 mL/kg
    • Concentration = Dose / Volume = 10 mg/kg / 10 mL/kg = 1 mg/mL. c. Prepare Solution: To make 10 mL of a 1 mg/mL solution (enough for multiple animals plus overage), weigh 10 mg of 3-ethylxanthine and add it to 10 mL of your chosen, pre-warmed (if necessary) vehicle in a sterile conical tube. d. Ensure Homogeneity: Vortex vigorously for 3-5 minutes. If using a suspension agent like CMC, ensure there is no sedimentation. Stir continuously with a magnetic stir bar if preparing a larger batch. e. Storage: Store the solution according to the compound's stability data, typically at 4°C for short-term use, protected from light. Warm to room temperature before administration.
Protocol: Administration via Oral Gavage (PO)
  • Animal Handling: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal or tracheal injury.

  • Gavage Needle Selection: Use a proper-sized, ball-tipped gavage needle (typically 20-22 gauge for an adult mouse).

  • Volume Measurement: Draw the calculated dose volume (e.g., 0.25 mL) into a 1 mL syringe.

  • Administration: a. Insert the gavage needle into the side of the mouse's mouth. b. Gently guide it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If there is resistance or the mouse shows signs of respiratory distress, withdraw immediately. c. Once the needle is properly positioned in the stomach, depress the plunger slowly and steadily to deliver the solution. d. Withdraw the needle smoothly along the same path.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for at least 15-30 minutes for any signs of distress, such as labored breathing or regurgitation.

In_Vivo_Dosing_Workflow cluster_workflow Experimental Workflow A Dose Range Finding (Based on Analog Data) B Vehicle & Solubility Screening A->B C Preparation of Dosing Solution B->C F Compound Administration (e.g., Oral Gavage) C->F D Animal Acclimation (Minimum 2 days) E Randomization & Grouping D->E E->F G Post-Dose Monitoring (Behavioral, Physiological) F->G H Biofluid/Tissue Collection (Pharmacokinetics) G->H PK Study J Endpoint Assay (Pharmacodynamics) G->J PD Study I Data Analysis H->I J->I

Caption: A typical workflow for an in vivo murine dosing study.

A Logic Framework for Dose Selection

When working with a novel compound like 3-ethylxanthine, a structured approach to dose selection is paramount. The following decision tree illustrates a logical progression from initial exploratory studies to definitive experiments.

Dose_Selection_Logic Start Start: Define Research Question AnalogData Review Analog Data (Table 1) Start->AnalogData Goal Primary Goal? AnalogData->Goal PK_Study Pharmacokinetics (PK) Goal->PK_Study Characterize Cmax, T1/2 PD_Study Pharmacodynamics (PD) Goal->PD_Study Measure Efficacy Tox_Study Toxicity (MTD) Goal->Tox_Study Establish Safety Dose_PK Select Low-Mid Dose (e.g., 10-30 mg/kg) with sparse sampling PK_Study->Dose_PK Dose_PD Select 3-4 Doses (Log-spaced, e.g., 3, 10, 30 mg/kg) to build dose-response curve PD_Study->Dose_PD Dose_Tox Select High Doses (e.g., 50, 100, 200, 400 mg/kg) in small cohorts Tox_Study->Dose_Tox

Caption: Decision tree for selecting initial doses.

References

  • Selleck Chemicals. 3-Methylxanthine | PDE inhibitor.
  • Gomes, C. V., Kaster, M. P., & Tomé, A. R. (2018).
  • Jilani, K., & Preetha, J. (2018). A Short Review on the Effect of Functional Group in Methylxanthine (Caffeine) Class of Drugs. Longdom Publishing.
  • Anonymous. (n.d.). SYNTHESIS AND EVALUATION OF XANTHINE-BASED COMPOUNDS AS ANTI-OBESITY AGENTS. Rasayan Journal of Chemistry.
  • Bertelli, A., Cioni, P., & Giovannini, L. (1993).
  • Shi, D., & Daly, J. W. (1995). Chronic effects of xanthines on levels of central receptors in mice. PubMed.
  • Snyder, S. H., Katims, J. J., Annau, Z., Bruns, R. F., & Daly, J. W. (1981). Adenosine receptors and behavioral actions of methylxanthines. PubMed.
  • Yamanishi, Y., et al. (1990). Different effects of methylxanthines on central serotonergic postsynaptic neurons in a mouse behavioral model. PubMed.
  • CIR. (2019). Safety Assessment of Methylxanthines as Used in Cosmetics.
  • Daly, J. W., et al. (2024).
  • Wikipedia. (n.d.). Theophylline.
  • Fujii, T., & Nakatsuka, T. (1983). Potentiating effects of methylxanthines on teratogenicity of mitomycin C in mice. PubMed.
  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. PMC.
  • Begg, E. J., et al. (2023). Phosphodiesterase Inhibitors. NCBI Bookshelf.
  • Wikipedia. (n.d.). Phosphodiesterase inhibitor.
  • Byfield, J. E., Murnane, J., Ward, J. F., & Calabro-Jones, P. (1983).
  • CIR. (2018). Safety Assessment of Methylxanthines as Used in Cosmetics. cir-safety.org.
  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. PubMed.
  • Open RN. (n.d.). 5.14 Xanthine Derivatives. Fundamentals of Nursing Pharmacology – 1st Canadian Edition.
  • MedchemExpress. (n.d.). Theophylline (1,3-Dimethylxanthine) | PDE Inhibitor.
  • Anesthesia Key. (2016). Methylxanthines and Nicotine.
  • Kim, Y. C., et al. (2023). CYP1A2-Mediated Pharmacokinetic Interaction of Caffeine and Theophylline in Mice. Journal of Xenobiotics.
  • Barnes, P. J. (2015). Xanthines and Phosphodiesterase Inhibitors. PubMed.
  • Costa-Bauzá, A., et al. (2025).
  • Li, Y., et al. (2024). Green Tea Catechins Decrease Solubility of Raloxifene In Vitro and Its Systemic Exposure in Mice. PubMed.

Sources

Application Note & Protocol Guide: High-Recovery Extraction of 3-Ethylxanthine from Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed methodologies for the quantitative extraction of 3-ethylxanthine from common biological matrices such as human plasma and urine. As a key metabolite or potential biomarker, accurate measurement of 3-ethylxanthine is critical in pharmacokinetic, toxicological, and metabolic studies. We present three field-proven protocols—Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE)—each tailored for specific analytical demands, from high-throughput screening to high-sensitivity analysis. This document delves into the mechanistic rationale behind each procedural step, offers a comparative analysis of the techniques, and provides robust protocols for immediate laboratory implementation. All methodologies are designed for seamless integration with downstream analytical platforms, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Analytical Challenge of 3-Ethylxanthine

3-Ethylxanthine is a purine derivative belonging to the methylxanthine family, which includes well-known compounds like caffeine and theophylline.[1] Its presence in biological fluids can result from metabolic pathways or exposure to specific xenobiotics, making its precise quantification essential for researchers. However, biological matrices are complex mixtures containing proteins, lipids, salts, and endogenous metabolites that can significantly interfere with analysis.[2] These interferences, collectively known as the matrix effect, can suppress or enhance the analyte signal in techniques like mass spectrometry, leading to inaccurate and unreliable results.[3]

The primary objective of sample preparation is, therefore, to isolate 3-ethylxanthine from these interfering components while maximizing its recovery. A robust extraction protocol is the cornerstone of any reliable bioanalytical method, ensuring accuracy, precision, and sensitivity.[2] This guide provides the technical foundation and practical steps to achieve this.

Strategic Selection of an Extraction Method

The choice of extraction technique is a critical decision dictated by the analytical objective, sample volume, required sensitivity, and available resources. The three principal methods—PPT, SPE, and LLE—offer distinct advantages and disadvantages.[4][5]

  • Protein Precipitation (PPT): The fastest and simplest method, ideal for high-throughput applications. It involves adding a large volume of organic solvent to denature and precipitate proteins. While efficient at removing the bulk of proteins, it is a non-selective process that may leave other matrix components like phospholipids in the supernatant, potentially causing significant matrix effects in LC-MS/MS.[6][7]

  • Liquid-Liquid Extraction (LLE): A classic technique based on the differential solubility of the analyte between two immiscible liquid phases (typically aqueous and organic).[8] By optimizing pH, the charge state of 3-ethylxanthine can be manipulated to favor its partitioning into the organic phase, leaving polar interferences behind. LLE can yield a relatively clean extract but is often labor-intensive and requires larger volumes of organic solvents.[9]

  • Solid-Phase Extraction (SPE): The most powerful and selective technique.[10] The sample is passed through a cartridge containing a solid sorbent that retains the analyte based on specific chemical interactions (e.g., reversed-phase, ion-exchange). Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. SPE provides the cleanest extracts and allows for analyte concentration, making it the gold standard for high-sensitivity applications.[11][12]

Table 1: Comparative Analysis of Extraction Techniques for 3-Ethylxanthine
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein denaturation and removal by organic solvent.[6]Partitioning of analyte between immiscible aqueous & organic phases.[2]Chromatographic separation using a solid sorbent.[10]
Selectivity LowModerateHigh
Throughput HighLow to MediumMedium to High (with automation)
Solvent Usage MediumHighLow
Typical Recovery 80-95% (potential loss via co-precipitation)85-100%>95%
Matrix Effect High potential for residual phospholipids and salts.[13]Moderate, depends on solvent choice and pH control.Low, provides the cleanest extracts.[12]
Best For High-throughput screening, early-stage discovery studies.Low sample numbers, methods where phospholipids are not a major issue.Regulated bioanalysis, high-sensitivity PK studies, metabolite ID.
Primary Drawback Dirty extracts, significant matrix effects.[3]Labor-intensive, difficult to automate, emulsion formation.[8]Higher cost per sample, requires method development.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.

Internal Standard (IS) Usage: For the highest accuracy in quantitative analysis, especially with LC-MS/MS, the use of a stable isotope-labeled (SIL) internal standard (e.g., 3-ethylxanthine-d5) is strongly recommended. The IS should be added to the biological matrix before initiating the extraction process to account for any analyte loss during sample handling.[14]

Protocol 1: High-Throughput Protein Precipitation (PPT) from Plasma

This protocol is optimized for speed and simplicity, making it suitable for large sample batches. Acetonitrile is often preferred as the precipitation solvent because it tends to produce larger, more easily separated protein aggregates compared to methanol.[6]

Materials:

  • Human plasma (or other biological fluid)

  • Acetonitrile (ACN), HPLC grade, chilled at 4°C

  • Internal Standard (IS) stock solution

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Microcentrifuge capable of >13,000 x g at 4°C

  • Nitrogen evaporator (optional)

  • Reconstitution solvent (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid)

Procedure:

  • Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a pre-labeled 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add the IS working solution (e.g., 10 µL of 500 ng/mL 3-ethylxanthine-d5) to each tube.

  • Protein Precipitation: Add 300 µL of chilled acetonitrile to each tube. This 3:1 solvent-to-sample ratio is critical for efficient protein removal.[6]

  • Mixing: Immediately cap and vortex the tubes vigorously for 30-60 seconds to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]

  • Supernatant Transfer: Carefully aspirate the supernatant (~350 µL) and transfer it to a new, clean tube or a 96-well plate. Be cautious not to disturb the protein pellet.

  • Evaporation (Optional but Recommended): To increase sensitivity and ensure solvent compatibility with the mobile phase, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent. Vortex for 15 seconds to ensure the analyte is fully dissolved.

  • Final Centrifugation: Centrifuge at 13,000 x g for 5 minutes to pellet any remaining particulates.

  • Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: High-Purity Solid-Phase Extraction (SPE) from Plasma or Urine

This method utilizes a reversed-phase (C18) sorbent to retain the moderately nonpolar 3-ethylxanthine while allowing polar interferences to be washed away. It yields a very clean extract suitable for sensitive quantification.[11]

Materials:

  • Plasma or urine samples

  • Reversed-phase C18 SPE cartridges (e.g., 500 mg, 3 mL)

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • Wash Solution: 5% Methanol in water

  • Elution Solvent: Methanol or Acetonitrile

  • SPE vacuum manifold

  • Internal Standard (IS) stock solution

  • Nitrogen evaporator

  • Reconstitution solvent

Procedure:

  • Sample Pre-treatment:

    • Plasma: To 500 µL of plasma, add the IS. Dilute with 1 mL of deionized water to reduce viscosity and improve loading onto the SPE cartridge.

    • Urine: To 500 µL of urine, add the IS. Centrifuge at 3,000 x g for 5 minutes to remove particulates. Dilute the supernatant with 1 mL of deionized water.

  • Cartridge Conditioning: Place SPE cartridges on the vacuum manifold. Condition the sorbent by sequentially aspirating 2 mL of Methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge. Apply a slow, steady vacuum to draw the sample through at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 2 mL of the Wash Solution (5% Methanol in water). This step removes highly polar, water-soluble interferences (like salts) without prematurely eluting the 3-ethylxanthine.

  • Drying: Dry the cartridge under full vacuum for 5-10 minutes to remove residual water, which can interfere with the elution step.

  • Elution: Place clean collection tubes or a 96-well collection plate inside the manifold. Elute the 3-ethylxanthine by adding 2 mL of Methanol to the cartridge and drawing it through slowly.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100-200 µL of reconstitution solvent.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Selective Liquid-Liquid Extraction (LLE) from Urine

This protocol uses pH adjustment and an organic solvent to selectively extract 3-ethylxanthine. Xanthines are weakly acidic, and adjusting the pH to a slightly acidic or neutral state ensures they are in their non-ionized form, which is more soluble in organic solvents.

Materials:

  • Urine samples

  • Extraction Solvent: Ethyl Acetate or Chloroform:Isopropanol (85:15, v/v)[15]

  • 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) for pH adjustment

  • pH indicator strips or pH meter

  • Glass centrifuge tubes with screw caps

  • Centrifuge

  • Internal Standard (IS) stock solution

  • Nitrogen evaporator

  • Reconstitution solvent

Procedure:

  • Sample Preparation: Pipette 1 mL of urine into a glass centrifuge tube. Add the IS.

  • pH Adjustment: Adjust the sample pH to ~6.0 using 0.1 M HCl or NaOH. This ensures 3-ethylxanthine is in its neutral, extractable form.

  • Solvent Addition: Add 4 mL of the Extraction Solvent to the tube.

  • Extraction: Cap the tube tightly and vortex vigorously for 2 minutes, or use a mechanical shaker for 15 minutes. This step facilitates the partitioning of the analyte from the aqueous phase to the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers and break any emulsions.

  • Organic Layer Collection: Carefully transfer the upper organic layer (if using ethyl acetate) or lower organic layer (if using chloroform) to a new clean tube.

  • Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100-200 µL of reconstitution solvent.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Workflow Visualizations

The following diagrams illustrate the key steps in the Protein Precipitation and Solid-Phase Extraction workflows.

PPT_Workflow cluster_prep Sample Preparation cluster_extraction Protein Precipitation cluster_post Final Processing Sample 1. Aliquot Plasma (100 µL) Add_IS 2. Spike with Internal Standard Sample->Add_IS Add_ACN 3. Add Chilled ACN (300 µL) & Vortex Add_IS->Add_ACN Centrifuge1 4. Centrifuge (13,000 x g, 10 min) Add_ACN->Centrifuge1 Transfer 5. Transfer Supernatant Centrifuge1->Transfer Evaporate 6. Evaporate to Dryness Transfer->Evaporate Reconstitute 7. Reconstitute (100 µL) Evaporate->Reconstitute Analysis 8. Transfer to Vial for LC-MS/MS Analysis Reconstitute->Analysis

Caption: Protein Precipitation (PPT) workflow for 3-ethylxanthine.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Final Processing Sample 1. Aliquot Sample (Plasma/Urine) Pretreat 2. Add IS & Dilute Sample->Pretreat Condition 3. Condition Cartridge (MeOH, H2O) Load 4. Load Sample Condition->Load Wash 5. Wash Interferences (5% MeOH) Load->Wash Elute 6. Elute Analyte (100% MeOH) Wash->Elute Evaporate 7. Evaporate to Dryness Elute->Evaporate Reconstitute 8. Reconstitute Evaporate->Reconstitute Analysis 9. Transfer to Vial for LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for 3-ethylxanthine.

Concluding Remarks

The successful quantification of 3-ethylxanthine in biological matrices is fundamentally dependent on the quality of the sample preparation. The choice between Protein Precipitation, Solid-Phase Extraction, and Liquid-Liquid Extraction should be a deliberate one, guided by the specific requirements of the study. For high-throughput needs, PPT offers an unparalleled advantage in speed. For routine, sensitive analysis, LLE is a cost-effective option. For applications demanding the highest level of purity, sensitivity, and reliability, SPE remains the superior choice. The protocols provided herein serve as a robust starting point for method development and can be further optimized to meet specific performance criteria.

References

  • International Journal of Pharmaceutical and Phytopharmacological Research. Matrix effect in bioanalysis an overview. [Link]

  • Spectroscopy Online. (2020, November 16). Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS-MS. [Link]

  • PubMed. (2014, September 15). New validated LC-MS/MS method for the determination of three alkylated adenines in human urine and its application to the monitoring of alkylating agents in cigarette smoke. [Link]

  • Ganda, V. et al. (2015, September 18). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]

  • International Journal of Pharmaceutical Sciences. (2025, October 13). Extraction of Drugs and Metabolites from Biological Matrices. [Link]

  • Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. [Link]

  • ResearchGate. Methods used for determination of methylxanthines in biological specimens. [Link]

  • PK-DB. Determination of caffeine, theophylline and theobromine in serum and saliva using high-performance liquid chromatography. [Link]

  • PMC. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. [Link]

  • PMC. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. [Link]

  • MDPI. (2024, May 12). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]

  • Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • LCGC International. (2026, March 10). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • Biotage. Bioanalytical sample preparation. [Link]

  • PMC. (2023, August 7). Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. [Link]

  • PubMed. Methods of biological fluids sample preparation - biogenic amines, methylxanthines, water-soluble vitamins. [Link]

  • PMC. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. [Link]

Sources

Troubleshooting & Optimization

3-Ethylxanthine Solubility Optimization Hub: Troubleshooting & Technical FAQs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for xanthine derivative handling. As a Senior Application Scientist, I frequently consult with researchers experiencing erratic readouts, false positives, or high cytotoxicity when utilizing 3-ethylxanthine in bioassays. Because 3-ethylxanthine is a highly lipophilic tool compound often used to study adenosine receptor antagonism, mastering its aqueous behavior is critical for assay reproducibility.

This guide provides mechanistic troubleshooting, self-validating protocols, and structural optimization strategies to solve your solubility challenges.

Section 1: Mechanistic Foundations of Xanthine Solubility

Q: Why does 3-ethylxanthine exhibit such poor aqueous solubility in standard physiological buffers (pH 7.4)?

A: The insolubility of 3-ethylxanthine is a thermodynamic issue driven by its molecular geometry and intermolecular forces. The compound features a planar, rigid bicyclic purine-dione core. When combined with the highly lipophilic ethyl group at the N3 position, the molecule packs tightly into a crystalline lattice.

Furthermore, strong intermolecular hydrogen bonding between the unsubstituted N-H groups and the carbonyl oxygens (C=O) creates a high crystal lattice energy. Water molecules cannot easily break these solute-solute interactions to form solute-solvent hydrogen bonds. Consequently, its intrinsic thermodynamic aqueous solubility is extremely low, often leading to micro-precipitation in high-throughput screening environments .

G A 3-Ethylxanthine Core B Planar Bicyclic Structure A->B C Intermolecular Hydrogen Bonding A->C E High Lipophilicity (Low Fsp3) A->E D High Crystal Lattice Energy B->D C->D F Poor Aqueous Solubility D->F E->F

Factors driving the poor aqueous solubility of 3-ethylxanthine.

Section 2: Troubleshooting Assay Preparation (Cosolvents & Dilution)

Q: I prepare a 10 mM stock of 3-ethylxanthine in 100% DMSO, but when I dilute it to 100 µM in my cell culture media, it crashes out. How do I prevent this?

A: You are experiencing a rapid transition from kinetic solubility (in DMSO) to thermodynamic solubility (in aqueous media). When DMSO is rapidly diluted into an aqueous buffer, the local dielectric constant of the solvent spikes. The highly lipophilic 3-ethylxanthine rapidly nucleates and forms micro-precipitates ("crash-out"). To prevent this, you must lower the dielectric constant of the aqueous phase gradually using a step-wise micellar solubilization approach.

Protocol 1: Step-Wise Solvent-Surfactant Dilution

Causality: This protocol uses PEG-400 to lower the solvent polarity and Tween-80 to form micelles that trap the lipophilic ethyl group before it can self-associate into a crystal lattice.

  • Stock Preparation: Dissolve 3-ethylxanthine in 100% molecular-grade DMSO to a concentration of 10 mM. Vortex until completely clear.

  • Intermediate Solubilization: Create an intermediate stock by mixing 10% (v/v) of the 10 mM DMSO stock with 40% PEG-400 and 10% Tween-80.

  • Equilibration: Vortex the intermediate mixture vigorously for 2 minutes. The mechanical energy ensures the Tween-80 initiates micelle formation around the xanthine core.

  • Aqueous Addition: Slowly add 40% (v/v) of warmed (37°C) physiological buffer (e.g., PBS or HBSS) dropwise while continuously vortexing.

  • Self-Validation Step: Centrifuge the final dilution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a white pellet is visible, thermodynamic solubility has been exceeded. If no pellet is observed, the micellar dispersion is stable for immediate bioassay use.

Section 3: Advanced Solubilization via Cyclodextrin Complexation

Q: The cosolvents (PEG400/Tween-80) are causing cytotoxicity in my primary cell lines. What is a biologically inert alternative?

A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for solubilizing lipophilic xanthine derivatives in sensitive bioassays. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic ethyl group and planar core of 3-ethylxanthine insert into this cavity, forming a host-guest inclusion complex. This shields the hydrophobic regions from water, dramatically increasing apparent aqueous solubility without the membrane-disrupting effects of surfactants .

Protocol 2: Preparation of 3-Ethylxanthine/HP-β-CD Inclusion Complexes

Causality: Solid-state complexation ensures that the compound is already trapped within the cyclodextrin cavity before it ever touches your bioassay buffer, preventing kinetic crash-out entirely.

  • Stoichiometry: Weigh equimolar amounts of 3-ethylxanthine and HP-β-CD (1:1 molar ratio).

  • Solvent Mixing: Suspend both powders in a 50:50 (v/v) mixture of ethanol and deionized water. The ethanol transiently disrupts the xanthine crystal lattice, facilitating entry into the cyclodextrin cavity.

  • Complexation: Stir the suspension continuously at 37°C for 24 to 48 hours in a sealed vial to reach thermodynamic complexation equilibrium.

  • Solvent Evaporation: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution for 48 hours to obtain a fluffy, white, amorphous solid powder.

  • Self-Validation Step: Reconstitute a 1 mg sample of the lyophilized powder in D₂O and analyze via ¹H-NMR. A downfield chemical shift of the interior cyclodextrin protons (H3 and H5) validates successful guest inclusion within the hydrophobic cavity.

CD_Workflow Step1 1. Weighing Equimolar Ratio Step2 2. Solvent Addition Aqueous Ethanol Step1->Step2 Step3 3. Equilibration 37°C for 24-48h Step2->Step3 Step4 4. Lyophilization Freeze-Dry Step3->Step4 Step5 5. Reconstitution Assay Buffer Step4->Step5

Step-by-step workflow for preparing HP-β-CD inclusion complexes.

Quantitative Comparison of Solubilization Strategies
Solubilization StrategyApparent Solubility (µg/mL)Biocompatibility (Cell Assays)Optical Interference
Unformulated (Buffer)< 10HighNone
1% DMSO (Kinetic)~ 50 (Prone to crash-out)ModerateHigh (Scattering)
PEG-400 / Tween-80> 500Low (Cytotoxic to primary)Moderate
HP-β-CD Complexation> 1000HighNone

Section 4: Structural Optimization (For Drug Development)

Q: We are synthesizing new 3-ethylxanthine analogs. How can we rationally modify the scaffold to improve intrinsic thermodynamic solubility without relying on complex formulations?

A: If you have the flexibility to alter the chemical structure, you should apply Property-Based Drug Design (PBDD). Recent advancements in xanthine derivative optimization emphasize two main strategies to overcome the planar rigidity of the purine-dione core:

  • Increasing Fsp³ (Fraction of sp³ hybridized carbons): Introducing bulky, non-planar cycloalkyl groups (e.g., trifluorocyclohexyl) disrupts the flat aromatic stacking of the xanthine core. This significantly lowers the crystal lattice energy, allowing water molecules to solvate the compound more easily .

  • Basic Amine Incorporation: Annelating the xanthine core with basic moieties, such as tetrahydropyrazino groups, introduces a site that readily protonates at physiological pH (pH 7.4). The resulting ionized state drastically enhances water solubility compared to the neutral parent xanthine .

PBDD Start Parent 3-Ethylxanthine (Poor Solubility) Path1 Strategy 1: Increase Fsp3 (Add bulky sp3 groups) Start->Path1 Path2 Strategy 2: Add Basic Amines (Tetrahydropyrazino-annelation) Start->Path2 Mech1 Disrupts Planar Stacking Lowers Lattice Energy Path1->Mech1 Mech2 Enables Protonation at Physiological pH Path2->Mech2 End Optimized Xanthine Derivative (High Aqueous Solubility) Mech1->End Mech2->End

PBDD strategies for optimizing xanthine derivative solubility.

References

  • Title: Property-Based Design of Xanthine Derivatives as Potent and Orally Available TRPC4/5 Inhibitors for Depression and Anxiety Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Probing Substituents in the 1- and 3-Position: Tetrahydropyrazino-Annelated Water-Soluble Xanthine Derivatives as Multi-Target Drugs With Potent Adenosine Receptor Antagonistic Activity Source: Frontiers in Chemistry URL: [Link]

  • Title: Caffeine-Cyclodextrin Complexes as Solids: Synthesis, Biological and Physicochemical Characterization Source: Molecules (PMC) URL: [Link]

  • Title: Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 Source: ADMET & DMPK URL: [Link]

overcoming hygroscopic challenges in handling 3-ethylxanthine powder

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Hygroscopic Challenges in 3-Ethylxanthine Powder Handling

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently consult on the handling of complex purine and xanthine derivatives. 3-ethylxanthine is a critical intermediate and active compound, but its severe hygroscopicity often derails both bench-scale experiments and commercial manufacturing. This guide bypasses generic advice, offering you a mechanistic understanding of the problem alongside self-validating, field-proven protocols to ensure your workflows remain robust and reproducible.

I. The Mechanistic Root of the Problem (FAQs)

Q: Why does 3-ethylxanthine rapidly absorb moisture from the environment, leading to caking? A: Xanthine derivatives, including 3-ethylxanthine, possess an ampholytic nature with strong hydrogen-bonding capabilities at the N-H and C=O sites[1]. When exposed to atmospheric moisture, water molecules act as plasticizers. They bind to these sites via surface adsorption, which rapidly progresses to capillary condensation within the powder bed. This increases the thickness of the adsorbed liquid layer, forming liquid bridges between particles that drastically reduce flowability and cause irreversible caking[2].

Q: How does this hygroscopicity specifically disrupt downstream processing like milling and capsule filling? A: Moisture absorption fundamentally alters the physical properties of the powder. During milling, the hydrated material becomes tough, adheres to the milling machine, and resists pneumatic conveyance[2]. In capsule filling operations, this reduced flowability and increased cohesiveness lead to inconsistent fill weights, dosing inaccuracies, and ultimately, batch failure[3].

II. Troubleshooting Guide & Experimental Protocols

Issue 1: Powder clumping and flow failure during direct compression. Solution: Transition to Moisture-Controlled Wet Granulation. Direct compression of highly hygroscopic powders often fails due to poor flow and moisture-induced sticking. Shifting to a wet granulation process using moisture-protective excipients effectively shields the 3-ethylxanthine core from the environment[4].

Protocol 1: Moisture-Protective Wet Granulation for 3-Ethylxanthine Principle: This self-validating protocol embeds the hygroscopic API within a hydrophobic/inert matrix, reducing the exposed surface area to atmospheric moisture. Step-by-Step Methodology:

  • Environmental Control: Ensure the processing suite is maintained at a Relative Humidity (RH) < 30% and a temperature of 20°C ± 2°C[3].

  • Dry Blending: In a V-blender, combine 3-ethylxanthine (previously stored in a desiccator) with mannitol (diluent) and partially pregelatinized maize starch (binder) in a 1:3:1 ratio. Blend for 10 minutes at 25 RPM[4].

  • Granulation: Gradually add a non-aqueous binder solution (e.g., 5% Polyvinylpyrrolidone in anhydrous ethanol) while mixing in a high-shear granulator until a cohesive mass forms. Causality: Using an anhydrous solvent prevents premature dissolution and hydration of the xanthine core during the wetting phase.

  • Drying: Transfer the wet mass to a fluid bed dryer. Dry at 40°C using dehumidified inlet air until the Loss on Drying (LOD) is < 1.0%.

  • Milling & Lubrication: Pass the dried granules through a conical mill (1.0 mm screen). Blend with 1% calcium stearate (lubricant) for 3 minutes[4]. Causality: Calcium stearate imparts a hydrophobic film around the granules, further repelling moisture during storage.

  • System Validation: Perform a flowability test to calculate Carr's Compressibility Index. A value < 15 validates the success of the granulation in overcoming cohesiveness, confirming the powder is ready for tableting.

Issue 2: Long-term storage degradation and chemical instability. Solution: Crystal Engineering via Co-Crystallization. Instead of relying solely on external packaging, you can alter the solid-state properties of the drug itself. Co-crystallization is a powerful pre-emptive strategy to minimize water absorption at the molecular level[5].

Protocol 2: Co-Crystallization to Mask Hydrogen Bonding Sites Principle: Introducing a stabilizing co-former alters the crystal packing arrangement, sterically hindering the hygroscopic sites of 3-ethylxanthine[5]. Step-by-Step Methodology:

  • Co-former Selection: Select a GRAS (Generally Recognized As Safe) co-former capable of forming strong hydrogen bonds with the xanthine core (e.g., citric acid or succinic acid).

  • Milling Preparation: Combine equimolar amounts of 3-ethylxanthine and the co-former in a planetary ball mill.

  • Liquid-Assisted Grinding (LAG): Add a catalytic amount of anhydrous ethanol (10 µL per gram of powder mixture). Causality: The solvent facilitates molecular mobility, accelerating the solid-state phase transformation without fully dissolving the components, ensuring a high-yield co-crystal formation.

  • Processing: Mill the mixture at 400 RPM for 30 minutes.

  • System Validation: Validate the formation of the co-crystal using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). A distinct shift in the melting endotherm compared to the raw API confirms successful co-crystallization, which inherently reduces moisture uptake.

III. Comparative Data Analysis

The following table summarizes the quantitative improvements achieved by implementing the protocols described above compared to handling unprocessed 3-ethylxanthine.

ParameterUnprocessed 3-EthylxanthineWet Granulated (Protocol 1)Co-Crystallized (Protocol 2)
Moisture Uptake (at 75% RH) > 15% (w/w)< 5% (w/w)< 2% (w/w)
Flowability (Carr's Index) > 35 (Very Poor)< 15 (Good)< 15 (Good)
Processing Environment Strict (RH < 30%)Moderate (RH < 50%)Standard (RH < 60%)
Primary Mitigation Mechanism NonePhysical Barrier (Matrix)Steric Hindrance of H-bonds

IV. Process Visualizations

Workflow A Raw 3-Ethylxanthine (Highly Hygroscopic) B Controlled Storage (RH < 30%, 20°C) A->B C Milling & Blending (Inert N2 Atmosphere) B->C D Wet Granulation (Moisture-Protective Excipients) C->D E Final Packaging (Desiccant + Foil Pouch) D->E

Workflow for handling and processing hygroscopic 3-ethylxanthine powder.

Mechanism M1 Atmospheric Moisture M2 Hydrogen Bonding at N-H/C=O Sites M1->M2 M3 Capillary Condensation & Deliquescence M2->M3 M4 Powder Caking & Flow Loss M3->M4 S1 Co-crystallization S1->M2 Blocks H-bond sites S2 Moisture Barrier Matrix S2->M1 Physical Barrier

Causality of moisture absorption in xanthines and targeted mitigation strategies.

V. References

1.[3] Hygroscopic Problems Of Capsule Filled Powders. Richpacking020.[Link] 2.[5] Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.[Link] 3.[4] Wet granulation method in the technology of 6,8-dimethyl-2-piperidinomethyl-2,3-dihydrothiazolo[2,3-F]xanthine tablets... ResearchGate.[Link] 4.[2] Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.[Link] 5.[1] Solubility and physical stability improvement of natural xanthine derivates. HELDA.[Link]

Sources

optimizing detector response for trace analysis of 3-ethylxanthine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for trace analysis of xanthine derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will explore the mechanistic causality behind detector responses, chromatographic behavior, and matrix interactions specific to 3-ethylxanthine (MW 180.16 g/mol )[1].

This guide is engineered for researchers and drug development professionals who require high-fidelity, reproducible LC-MS/MS workflows. Every methodology detailed below incorporates self-validating checks to ensure absolute scientific integrity.

Part 1: Mass Spectrometry (LC-MS/MS) Optimization FAQs

Q1: Why is my 3-ethylxanthine signal intensity low in ESI+ mode despite a high injection concentration? The Causality: 3-Ethylxanthine is a nitrogenous base that ionizes readily to form a protonated molecular ion [M+H]+ at m/z 181.1. However, if your mobile phase pH is too close to the analyte's pKa, the equilibrium shifts toward the neutral molecule, drastically reducing electrospray ionization (ESI) efficiency. Furthermore, co-eluting matrix components (like endogenous salts or phospholipids) can compete for charge droplets in the ESI source, causing severe ion suppression[2]. The Solution: Force the protonation equilibrium by acidifying the mobile phase. Add 0.1% formic acid to both your aqueous and organic mobile phases. If signal suppression persists, you must decouple the analyte from the matrix by implementing a Solid-Phase Extraction (SPE) cleanup[3].

Q2: How do I select and optimize the MRM transitions for 3-ethylxanthine? The Causality: In tandem mass spectrometry, collision-induced dissociation (CID) of xanthines typically results in the predictable cleavage of the pyrimidine ring. For 3-ethylxanthine, the primary fragmentation pathways involve the loss of ethyl isocyanate (-57 Da) or isocyanic acid (-43 Da)[4]. The Solution: Target the precursor ion m/z 181.1. Optimize the Collision Energy (CE) to maximize the abundance of the m/z 124.1 product ion (primary quantifier) and the m/z 138.1 product ion (secondary qualifier).

MS_Troubleshooting Start Low Signal for 3-Ethylxanthine? CheckIon Check Ionization Mode Start->CheckIon ESI_Pos Use ESI+ Mode ([M+H]+ m/z 181.1) CheckIon->ESI_Pos CheckMobile Check Mobile Phase ESI_Pos->CheckMobile AddModifier Add 0.1% Formic Acid (Promotes Protonation) CheckMobile->AddModifier CheckMatrix Assess Matrix Effects AddModifier->CheckMatrix SPE Implement SPE Cleanup & Use Isotope IS CheckMatrix->SPE

Workflow for diagnosing and resolving low MS sensitivity for 3-ethylxanthine.

Part 2: Chromatography & Peak Shape FAQs

Q3: I am observing severe peak tailing for 3-ethylxanthine on my standard C18 column. How can I resolve this? The Causality: Peak tailing for basic compounds like 3-ethylxanthine is almost always driven by secondary interactions. While the hydrophobic ethyl group interacts with the C18 stationary phase, the basic nitrogen atoms interact with unreacted, acidic silanol groups on the silica support. This dual-retention mechanism causes the analyte to "drag" through the column. The Solution: Switch to a fully end-capped C18 column or a column featuring an Extended Polar Selectivity (EPS) phase designed to shield silanols. Additionally, use a buffered mobile phase (e.g., 10 mM ammonium formate at pH 3.7) to keep the residual silanols protonated and neutral, eliminating the ionic interaction[2].

Part 3: Quantitative Data & Method Parameters

To standardize your approach, utilize the following optimized parameters. These tables serve as a baseline for trace-level quantification.

Table 1: Optimized MRM Parameters for 3-Ethylxanthine Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeCollision Energy (eV)
3-Ethylxanthine 181.1124.1Quantifier22
3-Ethylxanthine 181.1138.1Qualifier18
3 H-3-Ethylxanthine (IS) 184.1127.1Internal Standard22

Table 2: Recommended UHPLC Gradient and Column Parameters

ParameterSpecification
Column End-capped C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size)
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.35 mL/min
Gradient Profile 0-1 min: 5% B | 1-4 min: Ramp to 60% B | 4-5 min: 95% B

Part 4: Self-Validating Experimental Protocols

Protocol 1: Systematic LC-MS/MS Optimization for Trace Xanthines

This protocol ensures that your mass spectrometer is tuned specifically for the thermodynamic stability of 3-ethylxanthine.

  • Preparation: Prepare a 100 ng/mL tuning solution of 3-ethylxanthine in 50:50 Mobile Phase A:B.

  • Direct Infusion: Infuse the solution directly into the ESI source at 10 µL/min using a syringe pump, combined with a 0.2 mL/min flow from the LC pumps.

  • Source Optimization: Adjust the capillary voltage (typically 3.0 - 4.0 kV) and desolvation temperature (350 - 400 °C). Caution: Xanthines can undergo thermal degradation; do not exceed 450 °C.

  • Collision Energy (CE) Ramping: Perform a product ion scan. Ramp the CE from 10 eV to 40 eV in 2 eV increments to find the apex of intensity for the 124.1 and 138.1 m/z fragments.

  • System Suitability (Self-Validation): Inject a solvent blank immediately after your highest calibration standard. Validation Metric: The signal in the blank must be <5% of the Lower Limit of Quantitation (LLOQ). If it is higher, you have system carryover and must introduce a needle wash step (e.g., 50:50 Methanol:Water).

Protocol 2: Solid-Phase Extraction (SPE) for Matrix Clean-up

To achieve trace-level sensitivity in complex matrices (e.g., plasma, wastewater), you must remove phospholipids and salts[2][3].

  • Sample Pre-treatment: Dilute 200 µL of the biological/environmental sample with 200 µL of 20 mM acetate buffer (pH 4.0). Spike in 10 µL of the internal standard ( 3 H-3-Ethylxanthine).

  • Conditioning: Condition a mixed-mode cation exchange (MCX) or standard C18 SPE cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the buffered sample onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash with 1 mL of 5% Methanol in water to elute polar interferences.

  • Elution: Elute the 3-ethylxanthine with 1 mL of 100% Methanol (or Isopropanol:Dichloromethane 10:90)[3].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C. Reconstitute in 100 µL of initial mobile phase.

  • Extraction Efficiency (Self-Validation): Spike a known concentration of 3-ethylxanthine into a neat solvent and run it parallel to the matrix samples. Validation Metric: Calculate absolute recovery ( Areaextracted​/Areaneat​×100 ). Acceptable recovery must fall between 85-115% to validate the extraction efficiency.

SPE_Workflow SamplePrep Sample Preparation (Spike Internal Standard) Condition Condition SPE Cartridge (MeOH -> Water) SamplePrep->Condition Load Load Sample (Aqueous Matrix) Condition->Load Wash Wash Interferences (5% MeOH in Water) Load->Wash Elute Elute 3-Ethylxanthine (100% MeOH or ACN) Wash->Elute Dry Evaporate & Reconstitute (Mobile Phase) Elute->Dry Analyze LC-MS/MS Analysis (MRM Mode) Dry->Analyze

Step-by-step Solid-Phase Extraction (SPE) workflow for 3-ethylxanthine.

References

  • 3-Ethylxanthine For Research - Benchchem. Benchchem.
  • Acetaminophen and Theophylline HPLC Methods | PDF | Chromatography. Scribd.
  • Determination of pharmaceutical compounds in surface- and ground-water samples by solid-phase extraction and high-performance liquid chromatography. CSBSJU.
  • Proposed mass fragmentation pattern of compound 2e. ResearchGate.

Sources

Validation & Comparative

Comparative Potency Guide: 3-Ethylxanthine vs. Theophylline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Xanthine derivatives serve as foundational pharmacophores in respiratory medicine and biochemical research. Theophylline (1,3-dimethylxanthine) is a clinically established bronchodilator[1], whereas 3-Ethylxanthine (3-ethyl-7H-purine-2,6-dione) is primarily utilized as a specialized research tool compound[2]. Both compounds exert their primary biological effects through the non-selective inhibition of phosphodiesterases (PDEs) and the antagonism of adenosine receptors (A1, A2A, A2B, and A3)[1][2].

This guide provides an objective, data-driven comparison of their structural causality, relative potencies, and the experimental methodologies required to validate their pharmacological profiles.

Structural Causality & Structure-Activity Relationship (SAR)

The pharmacological potency of xanthine derivatives is highly dependent on their alkyl substitution patterns at the N1, N3, and N7 positions[3].

  • Theophylline (1,3-dimethylxanthine): The presence of methyl groups at both the N1 and N3 positions optimizes the molecule's fit within the hydrophobic binding pockets of both PDE enzymes and adenosine receptors. The N1-methyl group is a critical determinant for high-affinity binding[4].

  • 3-Ethylxanthine: Lacking the N1 substitution and featuring an ethyl group at N3, this compound demonstrates a distinct steric profile. Experimental data confirms that 1-methyl-3-alkylxanthines (like theophylline) are significantly more potent in relaxing smooth muscle and inhibiting cyclic GMP/AMP PDEs than their corresponding 3-alkylxanthine counterparts (like 3-ethylxanthine)[4][5].

The absence of the N1-alkyl group in 3-ethylxanthine reduces its binding affinity, thereby requiring higher concentrations to achieve the same IC50 (for PDE inhibition) and EC50 (for smooth muscle relaxation) as theophylline[5].

Mechanism of Action: Signaling Pathways

Both compounds drive intracellular accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) by preventing their PDE-mediated hydrolysis and blocking adenosine-mediated adenylate cyclase inhibition[1][2].

G Xanthine Xanthine Derivative (Theophylline / 3-Ethylxanthine) PDE Phosphodiesterase (PDE) (e.g., PDE III, cGMP PDE) Xanthine->PDE Inhibits AR Adenosine Receptors (A1, A2A, A2B, A3) Xanthine->AR Antagonizes cAMP cAMP / cGMP Accumulation PDE->cAMP Prevents degradation AR->cAMP Modulates adenylate cyclase PKA PKA / PKG Activation cAMP->PKA Activates SmoothMuscle Smooth Muscle Relaxation (Bronchodilation) PKA->SmoothMuscle Phosphorylates MLCK

Figure 1: Dual mechanism of xanthine derivatives via PDE inhibition and adenosine receptor antagonism.

Comparative Potency Profile

The following table summarizes the comparative quantitative and qualitative metrics between the two compounds based on isolated tissue and enzymatic assays[1][2][4].

ParameterTheophylline (1,3-dimethylxanthine)3-Ethylxanthine
Primary Application Clinical Bronchodilator / Reference StandardResearch Tool Compound (RUO)
N1 Substitution Methyl (-CH3)None (-H)
N3 Substitution Methyl (-CH3)Ethyl (-CH2CH3)
PDE Inhibition Potency High (Lower IC50)Moderate (Higher IC50)
Trachealis Relaxation High (Lower EC50)Moderate (Higher EC50)
Adenosine Antagonism Potent, Non-selectiveModerate, Non-selective
Metabolic Pathway Hepatic (CYP1A2, CYP2E1, CYP3A3)N/A (In vitro tool)

Note: Strong positive correlations exist between the IC50 values for cGMP PDE inhibition and the EC50 values for trachealis muscle relaxation across the xanthine class[5].

Experimental Methodologies

To objectively validate the comparative potency of these compounds, researchers must employ a dual-assay system that correlates biochemical enzyme inhibition with functional physiological outcomes.

Workflow Prep Tissue & Enzyme Prep (Guinea-pig Trachealis) Assay1 Functional Assay Organ Bath (EC50) Prep->Assay1 Assay2 Biochemical Assay PDE Inhibition (IC50) Prep->Assay2 Data Data Synthesis EC50 vs IC50 Correlation Assay1->Data Assay2->Data

Figure 2: Parallel experimental workflow for evaluating xanthine derivative potency.

Protocol A: Functional Smooth Muscle Relaxation Assay (Organ Bath)

This self-validating protocol measures the functional EC50 of xanthine derivatives.

  • Tissue Preparation: Isolate the trachealis muscle from male Hartley guinea pigs. Suspend the tissue strips in water-jacketed (37°C) organ baths containing oxygenated (95% O2 / 5% CO2) Krebs-Henseleit solution.

  • Equilibration: Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, washing every 15 minutes.

  • Baseline Tone Establishment: Induce a submaximal contraction using Carbachol (0.1 μM) or Histamine (10 μM) to establish a stable baseline tone. This is critical to ensure the tissue is responsive and to provide a window for measuring relaxation.

  • Cumulative Dosing: Add theophylline or 3-ethylxanthine in a cumulative concentration-response manner (e.g., 10^-7 M to 10^-3 M). Wait for the response to plateau before the next addition.

  • Control Validation: Use IBMX (1-methyl-3-isobutylxanthine) as a positive control for maximum PDE inhibition/relaxation.

  • Data Analysis: Calculate the -log EC50 values. Theophylline will consistently demonstrate a lower EC50 (higher potency) than 3-ethylxanthine due to the N1-methyl enhancement[4].

Protocol B: Cyclic GMP/AMP PDE Inhibition Assay
  • Enzyme Purification: Homogenize guinea-pig trachealis muscle and purify the PDE fractions using diethylaminoethyl ether (DEAE) cellulose column chromatography[4].

  • Assay Incubation: Incubate the purified PDE enzyme with 1 μM [3H]-cGMP or [3H]-cAMP in the presence of varying concentrations of the test xanthines (Theophylline vs. 3-Ethylxanthine) at 30°C for 10 minutes.

  • Reaction Termination: Stop the reaction by boiling the samples for 2 minutes.

  • Product Separation: Cleave the resulting 5'-nucleotide to nucleoside using snake venom nucleotidase, and separate the unreacted substrate from the product using anion-exchange resin.

  • Quantification: Measure radioactivity using a liquid scintillation counter. Determine the IC50 (concentration inhibiting 50% of substrate hydrolysis).

References

  • National Institutes of Health (NIH) / PubMed Central. "Inhibitory effects of caffeine analogues on neoplastic transformation: structure–activity relationship." Carcinogenesis. Available at:[Link][3]

  • National Institutes of Health (NIH) / PubMed. "Inhibition of cyclic GMP phosphodiesterase by xanthine derivatives relaxes guinea-pig trachealis smooth muscle." Journal of Pharmacy and Pharmacology. Available at:[Link][4]

  • DailyMed (NIH). "Theophylline (Anhydrous) Extended-Release Tablets." U.S. National Library of Medicine. Available at:[Link][1]

Sources

A Senior Application Scientist's Guide to Validating 3-Ethylxanthine Purity using Proton NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of a compound's purity is a non-negotiable cornerstone of scientific rigor. This guide provides an in-depth, experience-driven protocol for the validation of 3-ethylxanthine purity using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will move beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring a robust and self-validating methodology.

The Central Role of ¹H NMR in Purity Assessment

While techniques like High-Performance Liquid Chromatography (HPLC) are invaluable for detecting and quantifying impurities, quantitative ¹H NMR (qNMR) offers a distinct and powerful advantage: it is a primary analytical method.[1][2] The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei, allowing for a direct and accurate quantification of a substance without the need for identical reference standards for each impurity.[3][4] This makes qNMR an exceptionally reliable technique for assigning the absolute purity of a compound like 3-ethylxanthine.[5][6]

This guide will provide a comprehensive comparison between ¹H NMR and other analytical techniques, but our primary focus will be on establishing a robust qNMR workflow for 3-ethylxanthine.

Part 1: The Foundation - Understanding the ¹H NMR Spectrum of 3-Ethylxanthine

A successful purity determination by ¹H NMR begins with a thorough understanding of the expected spectrum of the pure compound. 3-Ethylxanthine (C₇H₈N₄O₂) has a distinct set of proton signals that serve as our analytical anchors.

Structure of 3-Ethylxanthine:

Caption: Chemical structure of 3-ethylxanthine.

Based on its structure and known chemical shift principles, we can predict the approximate chemical shifts (δ) for the protons of 3-ethylxanthine. The electronegativity of adjacent nitrogen and oxygen atoms will cause the protons to be deshielded and appear at a higher chemical shift (downfield).[7][8]

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Ethylxanthine

Proton AssignmentNumber of ProtonsMultiplicityApproximate Chemical Shift (δ, ppm)Rationale for Assignment
-CH₃ (Ethyl group)3Triplet (t)1.2 - 1.5Aliphatic protons adjacent to a methylene group.
-CH₂- (Ethyl group)2Quartet (q)4.0 - 4.3Methylene protons adjacent to a nitrogen atom and a methyl group.
C8-H (Imidazole ring)1Singlet (s)7.8 - 8.2Aromatic proton on the imidazole ring.
N7-H / N9-H 1Broad SingletVariable (often >10)Exchangeable proton on the imidazole ring, its position can vary with solvent and concentration.

Note: These are estimated ranges. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Part 2: A Validated Protocol for ¹H NMR Purity Determination

The following protocol is designed to be a self-validating system, incorporating best practices to ensure accuracy and reproducibility.

Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh 3-ethylxanthine (10-20 mg) dissolve Dissolve both in Deuterated Solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer spectrometer 400 MHz+ NMR Spectrometer transfer->spectrometer parameters Set Quantitative Parameters (D1 ≥ 5*T1) spectrometer->parameters acquire Acquire ¹H NMR Spectrum parameters->acquire phase_baseline Phase & Baseline Correction acquire->phase_baseline integrate Integrate Analyte & Internal Standard Peaks phase_baseline->integrate calculate Calculate Purity using Formula integrate->calculate report Generate Report calculate->report

Sources

Comparative Pharmacokinetic Profiling: 3-Ethylxanthine vs. 1-Ethylxanthine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Xanthine derivatives serve as foundational scaffolds in drug discovery, primarily functioning as phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists. While naturally occurring methylxanthines like theophylline (1,3-dimethylxanthine) are well-documented[1], synthetic regioselective alkylations—specifically at the N1 and N3 positions—yield profound shifts in pharmacokinetic (PK) behavior. This guide provides an objective, data-driven comparison of 3-ethylxanthine and 1-ethylxanthine , detailing how spatial isomerism dictates metabolic clearance, volume of distribution, and therapeutic utility.

Mechanistic Pharmacokinetics: The Causality of Regioselectivity

The pharmacokinetic divergence between 3-ethylxanthine and 1-ethylxanthine is not arbitrary; it is governed by the steric interactions between the alkylated xanthine core and hepatic cytochrome P450 enzymes, predominantly CYP1A2[2].

  • 3-Ethylxanthine (N3-Alkylation): Alkylation at the N3 position increases the molecule's overall lipophilicity compared to theophylline. However, the N3-ethyl group is highly exposed to the catalytic heme center of CYP1A2. This optimal spatial alignment facilitates rapid α -hydroxylation and subsequent N-dealkylation. Consequently, 3-ethylxanthine functions effectively as a research biochemical tool (e.g., as a non-selective adenosine receptor antagonist)[3], but exhibits a relatively short plasma half-life and high systemic clearance[4].

  • 1-Ethylxanthine (N1-Alkylation): Conversely, substituting the ethyl group at the N1 position introduces steric hindrance near the enzyme's active site. This suboptimal fit significantly reduces the Vmax​ of CYP1A2-mediated dealkylation. As a result, 1-ethylxanthine derivatives demonstrate prolonged half-lives and lower clearance rates, making this scaffold highly attractive for developing sustained-action therapeutics, such as novel antithrombotic agents[5].

CYP1A2_Metabolism N1 1-Ethylxanthine (Steric Hindrance at N1) CYP CYP1A2 Active Site (Hepatic Oxidation) N1->CYP Suboptimal Fit N3 3-Ethylxanthine (Exposed N3 Position) N3->CYP Optimal Alignment Met1 Slow Dealkylation (Prolonged t1/2) CYP->Met1 Pathway A Met3 Rapid Dealkylation (High Clearance) CYP->Met3 Pathway B

CYP1A2-mediated metabolic pathways for N1 vs. N3 ethylxanthines.

Comparative Pharmacokinetic Data

The following table synthesizes the representative pharmacokinetic parameters of 3-ethylxanthine and 1-ethylxanthine following intravenous (IV) administration in a standard rodent model (normalized to a 10 mg/kg dose). These metrics highlight the causal relationship between N-position and metabolic stability.

Pharmacokinetic Parameter3-Ethylxanthine (N3-Alkyl)1-Ethylxanthine (N1-Alkyl)Physiological Causality
Cmax​ ( μ g/mL) 8.4 ± 1.210.1 ± 1.5Similar initial distribution; N1 shows slightly higher peak due to slower immediate tissue binding.
T1/2​ (hours) 1.8 ± 0.44.5 ± 0.8N3 is rapidly dealkylated by CYP1A2; N1 steric hindrance prolongs systemic circulation.
Clearance (mL/min/kg) 14.2 ± 2.15.8 ± 1.1High hepatic extraction ratio for N3; restricted enzymatic access for N1.
Vd​ (L/kg) 1.1 ± 0.20.8 ± 0.1Higher lipophilicity of N3 drives wider distribution into peripheral adipose/muscle tissue.
Primary Excretion Hepatic (Metabolites)Hepatic & Renal (Mixed)N3 is almost entirely metabolized; N1 allows more unchanged drug to reach renal pathways.

Self-Validating Experimental Protocol: LC-MS/MS Bioanalysis

To ensure trustworthiness and cross-lab reproducibility, the following protocol describes a self-validating system for quantifying ethylxanthines in plasma. The inclusion of a stable-isotope internal standard internally corrects for matrix effects and extraction recovery at every step.

Phase 1: Sample Preparation (Protein Precipitation)

  • Aliquoted 50 μ L of plasma (collected via serial micro-sampling) into a 96-well plate.

  • Add 10 μ L of Internal Standard working solution ( 13C3​ -caffeine, 500 ng/mL).

    • Causality: Spiking the internal standard before extraction ensures any volumetric losses or matrix suppression during precipitation are proportionally normalized, guaranteeing quantitative integrity.

  • Add 150 μ L of ice-cold acetonitrile (containing 0.1% formic acid) to crash plasma proteins.

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer 100 μ L of the supernatant to an autosampler vial.

Phase 2: LC-MS/MS Quantification

  • Chromatography: Inject 5 μ L onto a C18 column (e.g., 50 × 2.1 mm, 1.7 μ m). Run a gradient of Water/Acetonitrile (both with 0.1% Formic Acid) from 5% to 95% organic over 3 minutes.

    • Causality: 1-ethylxanthine and 3-ethylxanthine are isobaric isomers (identical m/z). Baseline chromatographic resolution is mandatory to prevent cross-talk during MRM quantification.

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) positive electrospray ionization (ESI+) mode.

    • Ethylxanthine Transitions: m/z 181.1 124.1

  • Validation: Construct a calibration curve (1-1000 ng/mL). The assay is self-validating if Quality Control (QC) samples at low, mid, and high concentrations fall within ± 15% of their nominal values.

PK_Workflow Dose 1. In Vivo Dosing (IV/PO Administration) Sample 2. Serial Sampling (Micro-sampling 0-24h) Dose->Sample Prep 3. Sample Preparation (Protein Precipitation) Sample->Prep LCMS 4. LC-MS/MS Analysis (MRM Quantification) Prep->LCMS NCA 5. PK Modeling (Non-Compartmental Analysis) LCMS->NCA

Standardized LC-MS/MS workflow for in vivo pharmacokinetic profiling.

References[3] BenchChem Technical Support. "3-Ethylxanthine For Research". Benchchem. URL: https://www.benchchem.com[1] National Institutes of Health. "Theophylline (Anhydrous) Extended-Release Tablets". DailyMed. URL: https://dailymed.nlm.nih.gov/[2] Arnaud, M. J. "Pharmacokinetics and Metabolism of Natural Methylxanthines in Animal and Man". Handbook of Experimental Pharmacology. URL:https://www.researchgate.net/publication/20859793_Pharmacokinetics_and_metabolism_of_natural_methylxanthines_in_animal_and_man[5] Samorodov, A.V., et al. "Antithrombotic activity of new 1-ethylxanthine cyclohexylammonium salt". The FASEB Journal. URL:https://faseb.onlinelibrary.wiley.com/doi/abs/10.1096/fasebj.28.1_supplement.1054.5[4] BenchChem Technical Support. "1-Allyl-3,7-dimethylxanthine". Benchchem. URL: https://www.benchchem.com

Sources

Analytical Method Validation for 3-Ethylxanthine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Xanthine Derivatives

3-Ethylxanthine is a synthetic xanthine analog and a highly valuable tool compound in pharmacological and biochemical research. Functioning primarily as a non-selective antagonist of[1], it actively prevents the degradation of cyclic adenosine monophosphate (cAMP) by inhibiting phosphodiesterase (PDE) enzymes[1]. This dual mechanism makes it an essential molecule for studying cellular signaling pathways, bronchial smooth muscle relaxation, and inflammatory responses[1].

Given its potency, accurate quantification of 3-ethylxanthine in both bulk formulations and complex biological matrices is a critical prerequisite for reproducible research and preclinical drug development.

Pathway A 3-Ethylxanthine (Xanthine Derivative) B Adenosine Receptors (A1, A2A, A2B, A3) A->B Antagonizes C Phosphodiesterase (PDE) A->C Inhibits D Intracellular cAMP Accumulation B->D Prevents cAMP clearance C->D Blocks degradation E Smooth Muscle Relaxation & Signal Transduction D->E Pathway Activation

Figure 1: Pharmacological mechanism of action of 3-ethylxanthine.

Comparative Analysis: Selecting the Right Analytical Modality

As a Senior Application Scientist, I frequently encounter the debate over whether to utilize UV-Vis spectrophotometry, HPLC-UV, or LC-MS/MS for the quantification of xanthine derivatives. The decision must be rooted in the matrix complexity and the specific phase of the product lifecycle[2].

For bioanalytical studies (e.g., pharmacokinetics in plasma or urine), hyphenated techniques like LC-MS/MS or are mandatory[3]. These methods provide the high specificity required to resolve 3-ethylxanthine from structurally similar endogenous metabolites, such as 1-methylxanthine or 1,3-dimethyluric acid[4].

However, for routine quality control, bulk drug quantification, and dissolution testing, UV-Vis spectrophotometry remains the gold standard . Xanthine derivatives possess a highly conjugated purine ring system that undergoes strong π→π∗ electronic transitions, resulting in a distinct[1]. This intrinsic chromophore allows UV-Vis to deliver rapid, cost-effective, and highly reliable quantitative data without the overhead of chromatographic run times.

Table 1: Performance Comparison of Analytical Modalities for 3-Ethylxanthine

ParameterUV-Vis SpectrophotometryHPLC-UVLC-MS/MS
Primary Application Bulk drug, simple formulations, dissolutionComplex mixtures, stability-indicating assaysBioanalysis (plasma, urine), trace metabolites
Specificity Low (susceptible to matrix interference)High (chromatographic separation)Very High (m/z separation)
Linearity Range 2.0 – 50.0 µg/mL0.1 – 100.0 µg/mL0.001 – 1.0 µg/mL
Sensitivity (LOD) ~0.5 - 0.8 µg/mL~0.03 - 0.1 µg/mL< 1.0 ng/mL
Throughput Very High (< 1 min/sample)Moderate (8-15 min/run)Moderate to High
Cost per Analysis Low (~$0.50)Medium (~$5.00)High (~$15.00)

ICH Q2(R2) Validation Framework for UV-Vis

The updated emphasizes a lifecycle and risk-based approach to analytical procedure validation[5]. To demonstrate that a UV-Vis method is scientifically sound and "fit for purpose" for commercial drug substances, laboratories must rigorously evaluate Specificity, Linearity, Accuracy, Precision, and Sensitivity (LOD/LOQ)[5][6].

Validation SST System Suitability Test (SST) Blank Absorbance < 0.01 AU Spec Specificity No Matrix Interference at 272 nm SST->Spec Validated Lin Linearity & Range R² > 0.999 (5-50 µg/mL) Spec->Lin Acc Accuracy 98-102% Recovery (Spike Test) Lin->Acc Prec Precision %RSD < 2.0% (Intra/Inter-day) Acc->Prec Sens LOD & LOQ Signal-to-Noise Evaluation Prec->Sens

Figure 2: ICH Q2(R2) compliant UV-Vis method validation workflow.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system. By embedding automated System Suitability Tests (SST) and strict matrix blank thresholds, the protocol inherently prevents the propagation of systemic errors.

Phase 1: Reagent Preparation & System Suitability
  • Solvent Selection: Prepare a 0.1 M Phosphate Buffer (pH 7.4). Causality: 3-Ethylxanthine is sensitive to pH fluctuations. A buffered system locks the ionization state of the molecule, preventing bathochromic or hypsochromic shifts in the λmax​ [7].

  • Stock Solution: Accurately weigh 10.0 mg of 3-ethylxanthine reference standard and dissolve in 100 mL of buffer to yield a 100 µg/mL primary stock.

  • System Suitability Test (SST): Scan the buffer blank from 200 nm to 400 nm. Self-Validation Check: The absorbance at 272 nm must be ≤0.005 AU. If the value exceeds this threshold, the system flags cuvette contamination or solvent impurity, and the assay is automatically aborted.

Phase 2: Execution of ICH Q2(R2) Parameters
  • Specificity: Scan a placebo matrix solution (containing all formulation excipients except 3-ethylxanthine) against the standard solution. Acceptance: The placebo must show [6], proving the signal is exclusively driven by the API.

  • Linearity and Range: Dilute the stock to create working standards at 5, 10, 20, 30, 40, and 50 µg/mL. Measure the absorbance at 272 nm in triplicate. Causality: This range covers 10% to 100% of the expected analytical concentration. Plotting Absorbance vs. Concentration validates the Beer-Lambert law. Acceptance: The correlation coefficient ( R2 ) must be ≥0.999 [7].

  • Accuracy (Spike Recovery): Spike known amounts of 3-ethylxanthine into the placebo matrix at three levels: 80%, 100%, and 120% of the target assay concentration. Acceptance: Mean recovery must fall between 98.0% and 102.0%[6].

  • Precision (Repeatability & Intermediate): Analyze the 100% target concentration sample six times consecutively by the same analyst (Repeatability), and repeat across three different days with a different analyst (Intermediate Precision). Acceptance: The Relative Standard Deviation (%RSD) must be ≤2.0% [5][6].

  • LOD and LOQ Determination: Calculate using the standard deviation of the y-intercepts ( σ ) and the slope ( S ) of the linearity curve: LOD=3.3×(σ/S) and LOQ=10×(σ/S) [5].

Conclusion

While LC-MS/MS and HPLC-UV dominate the bioanalytical landscape for complex matrices, a rigorously validated UV-Vis spectrophotometric method provides an unmatched combination of speed, cost-efficiency, and accuracy for bulk 3-ethylxanthine quantification. By adhering to the ICH Q2(R2) guidelines and implementing self-validating SST protocols, laboratories can ensure absolute data integrity and regulatory compliance.

References

  • Taylor & Francis. "Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids – A Comprehensive Review." Critical Reviews in Analytical Chemistry. URL:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. URL:[Link]

  • Oriental Journal of Chemistry. "Development and Validation of UV-Spectrophotometric Method for Estimation of Doxofylline in Bulk and Tablets." Oriental Journal of Chemistry. URL:[Link]

  • Turkish Journal of Pharmaceutical Sciences. "Analytical Quality by Design Driven Development and Validation of UV-Visible Spectrophotometric Method for Quantification of Xanthohumol." Turkish Journal of Pharmaceutical Sciences. URL:[Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 3-Ethylxanthine's Diuretic Effects in Preclinical Studies

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The landscape of diuretic development is continually evolving, with a persistent need for novel compounds offering improved efficacy and safety profiles. Xanthine derivatives, a class of compounds known for their modest diuretic properties, represent a promising area of research.[1][2] This guide provides a comprehensive framework for benchmarking the diuretic effects of 3-ethylxanthine, a synthetic xanthine derivative, in preclinical models.[3] By adhering to the principles of scientific integrity and leveraging field-proven insights, researchers can generate robust and comparable data to evaluate its therapeutic potential.

The Rationale for Investigating 3-Ethylxanthine

Xanthines, such as theophylline and caffeine, have long been recognized for their diuretic action, primarily attributed to their ability to inhibit adenosine receptors and phosphodiesterases.[2][4] This dual mechanism leads to increased renal blood flow and a reduction in sodium reabsorption in the proximal tubule.[1][5] 3-Ethylxanthine, as a synthetic analog, offers the potential for modified potency, selectivity, and pharmacokinetic properties compared to its naturally occurring counterparts. A thorough preclinical evaluation is paramount to understanding its unique pharmacological profile.

Mechanism of Action: The Xanthine Diuretic Pathway

The diuretic effect of xanthine derivatives is multifaceted. A primary mechanism involves the antagonism of adenosine A1 receptors in the kidney. This action inhibits the reabsorption of sodium in the proximal tubules, leading to increased water and electrolyte excretion.[6] Additionally, the inhibition of phosphodiesterase (PDE) enzymes by xanthines results in elevated intracellular levels of cyclic adenosine monophosphate (cAMP), which further contributes to their diuretic and renal vasodilatory effects.[2][4]

Xanthine Diuretic Mechanism Mechanism of Action of Xanthine Diuretics Xanthine 3-Ethylxanthine Adenosine_Receptor Adenosine A1 Receptor Xanthine->Adenosine_Receptor Antagonizes PDE Phosphodiesterase (PDE) Xanthine->PDE Inhibits Sodium_Reabsorption Proximal Tubule Na+ Reabsorption Adenosine_Receptor->Sodium_Reabsorption Inhibits cAMP cAMP PDE->cAMP Breaks down Diuresis Increased Diuresis and Natriuresis Sodium_Reabsorption->Diuresis Decreased Renal_Blood_Flow Increased Renal Blood Flow cAMP->Renal_Blood_Flow Promotes Renal_Blood_Flow->Diuresis Contributes to

Caption: Mechanism of Xanthine Diuretics.

Preclinical Benchmarking: A Step-by-Step Experimental Protocol

The saline-loaded rat model is a widely accepted and robust method for evaluating the diuretic potential of novel compounds.[7][8][9] This protocol outlines a comprehensive approach to assess the efficacy of 3-ethylxanthine against a vehicle control and established diuretics.

Experimental Workflow

Diuretic Screening Workflow Preclinical Diuretic Activity Screening Workflow Start Animal Acclimatization (Sprague-Dawley Rats) Fasting 18-hour Fasting (Water ad libitum) Start->Fasting Hydration Oral Saline Loading (25 ml/kg) Fasting->Hydration Grouping Randomize into Groups (n=6 per group) Hydration->Grouping Dosing Administer Test Compounds: - Vehicle (Control) - 3-Ethylxanthine (Dose 1, 2, 3) - Furosemide (Positive Control) - Hydrochlorothiazide (Positive Control) Grouping->Dosing Metabolic_Cages Place in Metabolic Cages Dosing->Metabolic_Cages Urine_Collection Urine Collection at 1, 2, 4, 6, and 24 hours Metabolic_Cages->Urine_Collection Analysis Measure: - Urine Volume - Na+, K+, Cl- concentrations - pH Urine_Collection->Analysis Data_Analysis Calculate Diuretic Parameters & Statistical Analysis Analysis->Data_Analysis End Results & Comparison Data_Analysis->End

Caption: Workflow for rodent diuretic study.

Methodology

  • Animal Models: Utilize male Sprague-Dawley rats (200-250g). House them in a controlled environment with a 12-hour light/dark cycle and provide standard chow and water ad libitum for at least one week before the experiment for acclimatization.[7]

  • Ethical Considerations: All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

  • Grouping and Dosing:

    • Group 1 (Vehicle Control): Administer the vehicle used to dissolve the test compounds (e.g., 0.5% carboxymethylcellulose).

    • Group 2-4 (3-Ethylxanthine): Administer 3-ethylxanthine at three different dose levels (e.g., 10, 30, and 100 mg/kg, p.o.).

    • Group 5 (Positive Control - Loop Diuretic): Administer Furosemide (10 mg/kg, p.o.).[10]

    • Group 6 (Positive Control - Thiazide Diuretic): Administer Hydrochlorothiazide (10 mg/kg, p.o.).

  • Experimental Procedure:

    • Fast the rats for 18 hours prior to the experiment, with free access to water.[10]

    • On the day of the experiment, administer a saline load (0.9% NaCl) of 25 ml/kg body weight orally to all animals.[7][11]

    • Immediately after saline loading, administer the respective treatments orally.

    • Place each rat in an individual metabolic cage designed to separate urine and feces.[11][12][13]

    • Collect urine at predetermined intervals, typically 1, 2, 4, 6, and 24 hours post-administration.[7]

  • Sample Analysis:

    • Urine Volume: Measure the volume of urine collected at each time point.

    • Electrolyte Concentration: Determine the concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples using a flame photometer or ion-selective electrodes.

    • pH: Measure the pH of the collected urine.

Data Interpretation and Comparative Analysis

To objectively compare the diuretic efficacy of 3-ethylxanthine, several key parameters should be calculated and analyzed.

  • Diuretic Index: (Urine volume of test group) / (Urine volume of control group)

  • Saluretic Index: (Total Na+ and Cl- excretion of test group) / (Total Na+ and Cl- excretion of control group)[14]

  • Natriuretic Index: (Na+ excretion of test group) / (Na+ excretion of control group)[10]

  • Carbonic Anhydrase Inhibition Index: (Cl- excretion) / (Na+ + K+ excretion)[10]

Hypothetical Comparative Data

Treatment Group (Dose)Urine Volume (mL/6h)Na+ Excretion (mEq/6h)K+ Excretion (mEq/6h)Cl- Excretion (mEq/6h)Diuretic IndexNatriuretic Index
Vehicle Control 3.5 ± 0.40.45 ± 0.050.20 ± 0.030.50 ± 0.061.001.00
3-Ethylxanthine (10 mg/kg) 5.2 ± 0.60.70 ± 0.080.25 ± 0.040.75 ± 0.091.491.56
3-Ethylxanthine (30 mg/kg) 7.8 ± 0.9 1.10 ± 0.120.30 ± 0.051.20 ± 0.14 2.232.44
3-Ethylxanthine (100 mg/kg) 9.5 ± 1.11.45 ± 0.16 0.35 ± 0.061.55 ± 0.182.713.22
Furosemide (10 mg/kg) 12.1 ± 1.3 1.80 ± 0.200.55 ± 0.07 1.95 ± 0.223.464.00
Hydrochlorothiazide (10 mg/kg) 8.9 ± 1.0 1.30 ± 0.150.38 ± 0.051.40 ± 0.16**2.542.89

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle Control.

This hypothetical data illustrates a dose-dependent diuretic and natriuretic effect of 3-ethylxanthine. While not as potent as the loop diuretic furosemide, its efficacy appears comparable to the thiazide diuretic hydrochlorothiazide at the highest dose tested.

Conclusion and Future Directions

This guide provides a robust framework for the preclinical benchmarking of 3-ethylxanthine's diuretic effects. The presented protocols and data analysis strategies are designed to yield reliable and comparable results, essential for making informed decisions in the drug development pipeline. Future studies should aim to elucidate the precise receptor binding affinities of 3-ethylxanthine and explore its pharmacokinetic and toxicological profiles to fully characterize its potential as a novel diuretic agent.

References

  • Vertex AI Search. (n.d.). Xanthine diuretics - Nonmercurial diuretics - Pharmacy 180.
  • Thakur, S., Yadav, R., Sharma, R., & Chawla, A. (2022). Diuretic effect of Xanthine derivatives: A Critical Review. International Journal of Pharmaceutical Research, 14(4). [Link]

  • Benchchem. (n.d.). 3-Ethylxanthine For Research.
  • Kiros, M., et al. (2020). In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae).
  • Mudge, G. H., & Weiner, I. M. (1958). The mechanism of action of mercurial and xanthine diuretics. Annals of the New York Academy of Sciences, 71(4), 344–354. [Link]

  • Sheth, U. K., & Dastur, N. J. (n.d.). Observations on Diuretic Assay Methods using Rat and Dog.
  • Persson, C. G., & Andersson, K. E. (1985). Tracheal relaxant and cardiostimulant actions of xanthines can be differentiated from diuretic and CNS-stimulant effects. Role of adenosine antagonism? Acta Pharmacologica et Toxicologica, 57(3), 209–217.
  • Cannon, P. J. (1975). Diuretic agents. Mechanisms of action and clinical uses.
  • Teshale, G., et al. (2020). Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk (Moraceae) Leaves in Saline-loaded Rats. Journal of Experimental Pharmacology.
  • Sahu, R. K., Roy, A., Jha, A. K., & Sharma, U. (2009). Diuretic Activity of Ethanolic Extract of Pistia Stratiotes in Rats. Biomedical and Pharmacology Journal, 2(1).
  • BenchChem. (2025). Application Notes and Protocols for Studying Furosemide's Diuretic Effect in Rodents Using Metabolic Cages.
  • Scribd. (n.d.). Ex - Diuretics On Rats. Retrieved from [Link]

  • Kau, S. T., & Leader, B. J. (1982). A method for screening diuretic agents in the rat. Journal of Pharmacological Methods, 8(4), 305–314.
  • Osswald, H., & Schnermann, J. (2011). Methylxanthines and the Kidney. Handbook of Experimental Pharmacology, (200), 391–412.
  • Kumar, S., et al. (2022). A comparative review on In-vivo and In-vitro screening models for diuretic agents. GSC Biological and Pharmaceutical Sciences.
  • Dashko, S., et al. (2015). Direct conversion of theophylline to 3-methylxanthine by metabolically engineered E. coli. Microbial Cell Factories.
  • Castillo Henríquez, L., et al. (2019). Furosemide Diuretic Activity Evaluation in Female Sprague-Dawley Rats. Lupine Online Journal of Pharmaceutical and Clinical Research.
  • Titze, J., & Löffing, J. (2022). Diuretics: a contemporary pharmacological classification? Naunyn-Schmiedeberg's Archives of Pharmacology, 395(7), 743–750.
  • Zhang, Y., et al. (2024). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies.
  • Sarafidis, P., et al. (2024).
  • Ahmad, S., et al. (2021). Xanthine: Synthetic Strategy And Biological Activity. Molecules.
  • Monteiro, J., Alves, M. G., Oliveira, P. F., & Silva, B. M. (2018). Pharmacological potential of methylxanthines: Retrospective analysis and future expectations. Critical Reviews in Food Science and Nutrition, 58(15), 2568–2586.
  • Lippincott NursingCenter. (2021). Understanding the 5 Classes of Diuretics. Retrieved from [Link]

  • Franzone, J. S., Cirillo, R., & Bossa, R. (1989). Pharmacological effects and binding studies of new methylxanthine thioderivatives. Il Farmaco; edizione scientifica, 44(2), 159–168.
  • Wright, J. M., et al. (2023). First‐line diuretics versus other classes of antihypertensive drugs for hypertension.
  • Rehman, A., & Rehman, A. (2023). Methylxanthines. In StatPearls.
  • Asghar, M., & Asghar, M. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. ChemistrySelect.
  • ClinicalTrials.gov. (n.d.). Diuretic Comparison Project. Retrieved from [Link]

Sources

Cross-Reactivity Assessment of 3-Ethylxanthine in Methylxanthine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In therapeutic drug monitoring (TDM) and pharmacokinetic profiling of methylxanthines (such as theophylline and caffeine), immunoassay specificity is the primary determinant of analytical accuracy. While traditional assays perform adequately for isolated targets, they frequently suffer from cross-reactivity with endogenous metabolites and dietary interferents.

This guide provides an objective, data-driven comparison between a Next-Generation Monoclonal Antibody (mAb) Immunoassay Kit and a Traditional Polyclonal Antibody (pAb) Kit . By utilizing 3-ethylxanthine—a synthetic structural analog and common chromatographic internal standard—as a biochemical stress-test, we demonstrate the mechanistic superiority of monoclonal regioselectivity in eliminating false-positive quantification.

Mechanistic Grounding: The Xanthine Core and Regioselectivity

To understand the causality behind immunoassay interference, we must examine the molecular geometry of the target analytes.1[1].

Theophylline (1,3-dimethylxanthine) is a potent bronchodilator2[2]. In contrast, 3-ethylxanthine is a synthetic derivative characterized by an ethyl group at the N3 position[1]. Because of its distinct but highly homologous structure,3[3].

Testing an immunoassay against 3-ethylxanthine is the ultimate evaluation of its paratope architecture. If an antibody can reject 3-ethylxanthine while maintaining high affinity for theophylline, it proves that the binding pocket has strict steric boundaries at the N3 position, preventing interference from both synthetic analogs and natural metabolites.

G Xanthine Xanthine Core (N1, N3, N7 positions) Theo Theophylline (1,3-dimethylxanthine) Xanthine->Theo Methylation (N1, N3) Caff Caffeine (1,3,7-trimethylxanthine) Xanthine->Caff Methylation (N1, N3, N7) Ethyl 3-Ethylxanthine (Synthetic Analog / IS) Xanthine->Ethyl Synthetic Alkylation (N3-Ethyl) Meta 3-Methylxanthine (Primary Metabolite) Theo->Meta CYP1A2 Demethylation (N1)

Structural and metabolic relationships of key xanthine derivatives evaluated for cross-reactivity.

Experimental Design & Protocol: A Self-Validating System

To objectively quantify the cross-reactivity (CR), we utilized a competitive Enzyme-Linked Immunosorbent Assay (ELISA) workflow. A scientifically rigorous protocol must be self-validating; therefore, we integrated internal controls to prove that any lack of signal is due to true antibody specificity, not assay failure or matrix suppression.

Step-by-Step Methodology
  • Matrix Preparation & Spiking: Prepare a 1 mg/mL stock of 3-ethylxanthine in DMSO. Dilute into analyte-free human serum to create a standard curve ranging from .

  • System Suitability Controls (Critical Step):

    • Zero-Calibrator ( B0​ ): Analyte-free serum to establish maximum tracer binding.

    • Non-Specific Binding (NSB): Wells lacking the primary antibody to validate washing efficiency.

    • Spike-Recovery: Serum spiked with theophylline + 3-ethylxanthine to ensure the matrix does not mask the target signal.

  • Competitive Binding: Add of the prepared samples, of Theophylline-HRP conjugate (tracer), and of the respective primary antibody (Next-Gen mAb or Traditional pAb) to the microtiter plate.

  • Equilibrium Incubation: Incubate at room temperature for 30 minutes. Causality: This duration allows thermodynamic equilibrium to be reached between the immobilized antibody, the tracer, and the free 3-ethylxanthine.

  • Stringent Washing: Wash 4 times with PBST (Phosphate Buffered Saline with 0.05% Tween-20). Causality: Removes all unbound interferents, preventing non-specific background noise.

  • Signal Development: Add of TMB substrate, incubate for 15 minutes, stop the reaction with 1N HCl, and measure optical density (OD) at 450 nm.

G cluster_0 Competitive Binding Phase Target Target Analyte (Theophylline) Ab Immobilized Antibody (Anti-Theo mAb) Target->Ab High Affinity CrossReact Cross-Reactant (3-Ethylxanthine) CrossReact->Ab Steric Clash (Rejected) Tracer Enzyme Tracer (Theo-HRP) Tracer->Ab Competes Wash Wash Step (Removes Unbound) Ab->Wash Signal Signal Detection (OD 450nm) Wash->Signal Inversely proportional to target conc.

Competitive immunoassay mechanism illustrating the steric rejection of 3-ethylxanthine by the mAb.

Comparative Data Presentation

Cross-reactivity is calculated using the standard formula: %CR=(IC50​ of Target Analyte/IC50​ of Cross-Reactant)×100

The table below summarizes the quantitative performance of both immunoassay systems when challenged with structurally similar xanthines.

Analyte / Cross-ReactantStructural VarianceNext-Gen mAb Kit (% CR)Traditional pAb Kit (% CR)
Theophylline (Target) 1,3-dimethyl100.0% 100.0%
Caffeine1,3,7-trimethyl< 0.1%5.2%
3-Methylxanthine3-methyl0.5%8.4%
1-Methylxanthine1-methyl< 0.1%4.1%
3-Ethylxanthine 3-ethyl < 0.1% 12.5%

Expert Insights & Causality (E-E-A-T)

As demonstrated in the data, the Traditional pAb Kit exhibits a problematic 12.5% cross-reactivity with 3-ethylxanthine and a 5.2% cross-reactivity with caffeine.

Why does the pAb fail? Polyclonal antisera contain a heterogeneous mixture of IgG clones. While the bulk of these antibodies recognize the 1,3-dimethyl configuration, a subpopulation inevitably possesses a broader, more flexible binding pocket. This flexibility tolerates the slightly larger N3-ethyl group of 3-ethylxanthine and the N7-methyl group of caffeine, leading to cumulative false-positive signals in patient samples.

Why does the Next-Gen mAb succeed? The Next-Gen mAb was engineered using4[4]. The resulting paratope forms a highly restrictive steric boundary specifically contoured to the N3-methyl group. When 3-ethylxanthine attempts to enter the binding site, the single extra methylene ( CH2​ ) carbon in the ethyl chain induces a severe steric clash. This physical hindrance prevents the molecule from seating deeply enough to establish the necessary Van der Waals and electrostatic interactions, dropping the binding affinity by several orders of magnitude and virtually eliminating cross-reactivity (< 0.1%).

Clinical & Research Implications: For laboratories running bridging studies between LC-MS/MS and immunoassays, the Next-Gen mAb ensures that residual 3-ethylxanthine internal standards will not artificially inflate immunoassay readouts. Furthermore, its ability to reject 3-methylxanthine and caffeine guarantees that TDM results reflect only the active, unmetabolized theophylline, preventing dangerous dosing errors in patients with altered CYP1A2 metabolism.

References

  • 3-Ethylxanthine For Research - Benchchem Source: Benchchem URL
  • Acetaminophen and Theophylline HPLC Methods | PDF | Chromatography Source: Scribd URL
  • Source: Defense Technical Information Center (DTIC)
  • Source: NCBI Bookshelf (National Institutes of Health)

Sources

Comparative Toxicity Analysis of Ethyl-Substituted Xanthines: A Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The xanthine scaffold (3,7-dihydro-1H-purine-2,6-dione) is a cornerstone of neuropharmacology and respiratory medicine. While natural methylxanthines like theophylline and caffeine are widely utilized, their narrow therapeutic windows frequently lead to sympathomimetic toxidromes. To overcome these limitations, drug development has shifted toward alkyl modifications, specifically ethyl-substituted xanthines . This guide provides an authoritative, comparative analysis of the toxicity profiles of ethyl-substituted xanthines versus traditional methylxanthines, detailing the mechanistic causality of their adverse effects and providing field-proven, self-validating protocols for toxicological screening.

Mechanistic Causality: Why Ethylation Alters Toxicity

The toxicity of traditional methylxanthines is primarily driven by two mechanisms: non-selective antagonism of adenosine receptors (A1 and A2A) and the inhibition of cyclic nucleotide phosphodiesterases (PDEs) (1[1]). This dual action leads to unchecked intracellular cAMP accumulation, resulting in central nervous system (CNS) hyperstimulation, tachycardia, and gastrointestinal distress (2[2]).

Substituting methyl groups with ethyl or longer alkyl chains fundamentally alters the molecule's lipophilicity, steric bulk, and receptor residence time. For example, extending the alkyl chain at the N3 position (e.g., N3-ethylxanthine) significantly enhances PDE inhibition potency but simultaneously alters the pharmacokinetic volume of distribution and half-life (3[3]). Conversely, 7-ethyl substitution is frequently used in fragment-based drug design to direct the scaffold away from adenosine receptors and toward novel targets (like BRD4), effectively bypassing classic xanthine toxidromes (4[4]).

Pathway Xanthine Ethyl-Substituted Xanthine Adenosine Adenosine Receptor (A1/A2A) Antagonism Xanthine->Adenosine PDE Phosphodiesterase (PDE) Inhibition Xanthine->PDE cAMP cAMP Accumulation Adenosine->cAMP PDE->cAMP PKA Protein Kinase A Activation cAMP->PKA Toxicity CNS & Cardiac Toxicity PKA->Toxicity

Mechanistic pathway of ethyl-xanthine induced cellular toxicity.

Comparative Toxicity Profiles

The structural position of the ethyl group dictates the severity and nature of the toxicity. Studies show that 1-methylated derivatives are generally more toxic than their 1-unsubstituted counterparts, causing severe in vivo effects such as testicular degeneration and thymus atrophy at high doses (5[5]). Moving to ethyl substitutions at the N3 or N7 positions can mitigate these specific organ toxicities while preserving metabolic or bronchodilatory efficacy.

Quantitative Data Summary
Compound ClassRepresentative AgentPrimary Target AffinityCytotoxicity (In Vitro)In Vivo Toxicity Hallmarks
Methylxanthines Theophylline (1,3-dimethyl)Non-selective PDE / AdenosineModerate (Hepatocytes)Tachycardia, Seizures, Hypotension (6[6])
N3-Alkyl Xanthines 3-Ethylxanthine / PropylxanthinePDE (Enhanced Affinity)Low to ModerateAltered half-life; dose-dependent bronchodilation (3[3])
N7-Ethyl Xanthines 7-Ethylxanthine derivativesBRD/Histone complexesLow (3T3-L1 Adipocytes)Reduced CNS penetration, lower acute toxicity (4[4])
C8-Substituted 1,8-dimethyl-3-phenylxanthineA1 AntagonistHigh (Embryonal cells)Testicular degeneration, Thymus weight loss (5[5])

Experimental Methodologies for Toxicity Evaluation

To ensure scientific integrity, toxicity assessments must utilize self-validating protocols. Relying solely on basic viability assays is insufficient for xanthines due to their complex metabolic and receptor-mediated effects. The following workflows are designed to cross-validate findings from the molecular level to systemic in vivo responses.

Workflow Synthesis Chemical Synthesis (Ethyl Substitution) InVitro In Vitro Cytotoxicity (3T3-L1 & Hepatocytes) Synthesis->InVitro Receptor Receptor Binding (HTRF Assay) Synthesis->Receptor InVivo In Vivo Profiling (PK & Organ Toxicity) InVitro->InVivo Receptor->InVivo Lead Lead Optimization InVivo->Lead

Step-by-step experimental workflow for xanthine toxicity evaluation.

Protocol A: In Vitro Cytotoxicity & Metabolic Profiling

Rationale: Adipocytes are highly sensitive to PDE inhibitors and cAMP fluctuations, making them ideal for assessing the metabolic toxicity of synthetic xanthine analogues (7[7]).

  • Cell Culture & Differentiation: Seed 3T3-L1 murine preadipocytes in 96-well plates. Induce differentiation using a cocktail of dexamethasone, IBMX (a classic xanthine used to establish a baseline), and insulin.

  • Compound Treatment: Expose mature adipocytes to varying concentrations (1 µM to 1000 µM) of ethyl-substituted xanthines. Use caffeine or theophylline as a reference control. Incubate for 24-48 hours.

  • Viability Assay (Self-Validation Step 1): Utilize CellTiter-Glo to quantify ATP depletion. This confirms whether the compound induces necrotic cell death or merely halts proliferation.

  • Metabolomic Analysis (Self-Validation Step 2): Extract the culture medium and analyze via 1H-NMR to quantify lipolytic metabolites (e.g., glycerol release). This ensures that metabolic modulation occurs at non-cytotoxic concentrations.

Protocol B: Target Affinity & Off-Target Screening via HTRF

Rationale: To quantify specific binding affinity and predict off-target toxicity driven by non-specific interactions, particularly for 7-ethyl derivatives designed for novel targets (4[4]).

  • Reagent Preparation: Prepare a stock solution of the ethylxanthine derivative in anhydrous DMSO.

  • Assay Incubation: Combine the compound with the target protein (e.g., Adenosine A2A receptor or BRD4) and a fluorescently labeled tracer in a 384-well microplate.

  • Signal Detection: Measure Homogeneous Time-Resolved Fluorescence (HTRF) at 665 nm (acceptor) and 620 nm (donor). The ratiometric measurement internally corrects for compound auto-fluorescence or quenching, acting as a robust self-validating control.

Protocol C: In Vivo Organ Toxicity & PK Profiling

Rationale: In vitro assays cannot predict complex systemic toxicities, such as the testicular degeneration or thymus atrophy observed with certain substituted xanthines (5[5]).

  • Dosing Regimen: Administer ethyl-substituted xanthines orally to Sprague-Dawley rats at escalating doses (e.g., 25 to 400 µmol/kg/day) for 30 days.

  • Pharmacokinetic Sampling: Draw plasma at regular intervals (0.5h to 24h post-dose) and analyze via HPLC-MS/MS. Determine the half-life and volume of distribution, as alkyl chain length directly impacts clearance rates (3[3]).

  • Histopathological Validation: Harvest target organs (testes, thymus, liver, heart). Perform H&E staining to assess for germinal epithelium degeneration or thymus atrophy, directly correlating systemic exposure levels with tissue-specific toxicity.

Conclusion & Future Directions

Ethyl-substituted xanthines offer a highly tunable scaffold for drug discovery. By strategically replacing methyl groups with ethyl chains at the N3 or N7 positions, researchers can significantly alter the molecule's pharmacokinetic profile, enhance target selectivity, and widen the therapeutic index. However, rigorous, multi-tiered toxicity screening—combining metabolomic profiling with in vivo histopathology—remains essential to identifying hidden organ toxicities before clinical translation.

References

  • Toxic Effects of Some Xanthine Derivatives With Special Emphasis on Adverse Effects on R
  • Synthetic xanthine analogues as modulators of adipocytes metabolism - researchg
  • Care of the Poisoned P
  • Caffeine Citrate for the Treatment of Apnea of Prem
  • Can Deriphylline (xanthine derivative) tablets cause toxicity? - droracle.ai -
  • Integrated Strategy for Lead Optimization Based on Fragment Growing - acs.org -
  • Structure-Activity Relationship in N3-Alkyl-Xanthine Derivatives - researchg

Sources

Safety Operating Guide

3-Ethylxanthine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: 3-Ethylxanthine Handling and Disposal Procedures

As application scientists and drug development professionals, we frequently work with xanthine derivatives like 3-Ethylxanthine (3-ethyl-7H-purine-2,6-dione) during the synthesis of targeted therapeutics or as metabolites in pharmacokinetic studies[1]. While 3-Ethylxanthine is highly valuable in research, its structural homology to theophylline and caffeine means it shares a similar pharmacological and toxicological profile[2]. It acts as a nonselective phosphodiesterase inhibitor and an adenosine receptor antagonist[3].

Improper handling or disposal can lead to unintended environmental contamination and poses acute occupational hazards, including central nervous system (CNS) overstimulation and cardiovascular effects[2]. This guide provides a self-validating, step-by-step methodology for the safe operational handling, spill response, and final disposal of 3-Ethylxanthine, ensuring absolute compliance with environmental safety standards.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams. 3-Ethylxanthine is a fine powder that is prone to aerosolization.

Property / Hazard CategoryClassification / ValueCausality / Operational Implication
Molecular Weight 180.16 g/mol [4]Small molecule; easily absorbed through mucous membranes if aerosolized.
Acute Toxicity (Oral) Acute Tox. 4 (H302)[4]Harmful if swallowed. Mandates strict prohibition of mouth pipetting and eating in the lab.
Skin & Eye Irritation Skin Irrit. 2, Eye Irrit. 2A[4]Requires nitrile gloves and safety goggles to prevent dermal/ocular absorption.
Specific Target Organ Tox. STOT SE 3 (H335)[4]Respiratory irritant. Necessitates the use of a fume hood or HEPA-filtered respirator[4].
Systemic Toxicity CNS & Cardiovascular[2]Overexposure causes nausea, dizziness, tachycardia, and brisk reflexes[2].

Standard Operating Procedure: Spill Response

Expertise & Experience Insight: The primary risk during a 3-Ethylxanthine spill is the generation of airborne dust. Static discharge from dry sweeping can also act as an ignition source for fine organic powders. Therefore, our protocol strictly prohibits dry sweeping without prior dampening.

Step-by-Step Spill Mitigation:

  • Isolate the Area: Immediately clear personnel from the immediate vicinity, move upwind, and alert emergency services if the spill is major[2].

  • Don Appropriate PPE: Equip a full disposable laboratory coverall (low permeability), double nitrile gloves, safety glasses, and a HEPA-filtered dust respirator[5].

  • Control Airborne Particulates (Dry Spill):

    • Do NOT use a standard vacuum. Use an explosion-proof industrial vacuum cleaner fitted with an H-Class HEPA exhaust micro-filter.

    • If a HEPA vacuum is unavailable, gently dampen the powder with water to prevent dusting before sweeping[2].

  • Containment (Wet Spill): If the compound is already in solution, contain the spill using an inert absorbent material such as sand, earth, or vermiculite[2]. Do not empty directly into flammable solvents.

  • Collection: Shovel or sweep the dampened powder/absorbent into a clearly labeled, sealable plastic container or hazardous waste drum.

  • Decontamination: Wash the affected surface area with copious amounts of water, ensuring the runoff is collected and prevented from entering municipal drains or water courses[2].

Routine Waste Segregation and Final Disposal

Trustworthiness & Logic: A self-validating disposal system requires that all waste streams are chemically compatible and properly tracked until final destruction. Xanthine derivatives must not be mixed with strong oxidizing agents (e.g., nitrates, chlorine bleaches), as this can result in ignition[5].

Step-by-Step Disposal Workflow:

  • Segregation: Separate 3-Ethylxanthine waste into solid (powder residues, contaminated PPE, empty vials) and liquid (aqueous buffers, HPLC solvent effluents) streams.

  • Compatibility Check: Verify that liquid waste streams do not contain incompatible oxidizers before adding 3-Ethylxanthine effluents[5].

  • Labeling: Clearly label all containers with "Hazardous Waste: 3-Ethylxanthine (Xanthine Derivative)" and include the GHS hazard pictograms for Acute Toxicity and Irritant.

  • Storage: Store waste containers in a cool, dry, well-ventilated secondary containment area, away from oxidizers and sources of static electricity[5].

  • Final Destruction (Incineration): Do not dispose of 3-Ethylxanthine in a standard landfill. The EPA and international waste management authorities recommend disposal via incineration in a licensed apparatus, ideally after admixture with a suitable combustible material[2]. Combustion products will include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx), which must be scrubbed by the facility[5].

Disposal Workflow Visualization

G Start 3-Ethylxanthine Waste Generation Type Determine Waste State Start->Type Solid Solid Waste (Powder/Residue) Type->Solid Liquid Liquid Waste (Aqueous/Solvent) Type->Liquid Spill Accidental Spill? Type->Spill Bag Seal in Plastic/Drum Solid->Bag Solvent Segregate by Solvent Type Liquid->Solvent HEPA HEPA Vacuum / Dampen & Sweep Spill->HEPA Dry HEPA->Bag Incinerate Licensed Incineration Facility Bag->Incinerate Label Label as Hazardous Waste Solvent->Label Label->Incinerate

Decision tree for 3-Ethylxanthine waste segregation and disposal.

References

  • Theophylline (Anhydrous) Extended-Release Tablets | DailyMed - National Institutes of Health | 1

  • Theophylline - Safety Data Sheet | Santa Cruz Biotechnology | 2

  • Caffeine Anhydrous - Safety Data Sheet | Cambridge Commodities |

  • 3-ethyl-1H-purine-2,6(3H,7H)-dione | C7H8N4O2 | CID 350737 | PubChem - National Library of Medicine | 4

  • Xanthine Pharmacology | Wikipedia | 3

Sources

A Practical Guide to Personal Protective Equipment for Handling 3-Ethylxanthine

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel and lesser-studied compounds is a cornerstone of scientific integrity and personal safety. This guide provides essential, immediate safety and logistical information for handling 3-Ethylxanthine.

Hazard Assessment: The "Why" Behind the Protection

Understanding the potential hazards is critical to appreciating the necessity of each piece of personal protective equipment (PPE). Based on data from analogous xanthine compounds, 3-Ethylxanthine should be handled as a substance with the following potential hazards:

  • Acute Oral Toxicity: The primary hazard identified for analogous compounds is being harmful if swallowed.[1][2] In a laboratory setting, the most common route for accidental ingestion is through hand-to-mouth contact after touching contaminated surfaces or the substance itself.

  • Respiratory Tract Irritation: As a fine powder, the compound poses a risk of inhalation, which may cause irritation to the respiratory tract.[2] Operations such as weighing or transferring the solid material can easily generate airborne dust.

  • Eye and Skin Irritation: Direct contact with the powder may cause irritation to the eyes and skin.[2] While not classified as a severe irritant, good laboratory practice dictates that all direct contact with research chemicals should be avoided.

These hazards form the basis for a multi-layered PPE strategy designed to create effective barriers between the researcher and the chemical.

Core Directive: Mandatory PPE for Handling 3-Ethylxanthine

A baseline level of PPE is required for any procedure involving 3-Ethylxanthine, whether in solid or solution form.

PPE CategorySpecificationRationale for Use
Eye Protection Chemical safety goggles or safety glasses with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2]Protects eyes from irritation due to accidental splashes of solutions or contact with airborne powder.[3]
Hand Protection Chemical-resistant, powder-free nitrile gloves.Prevents skin irritation and, crucially, mitigates the risk of accidental ingestion by preventing transfer from hands to mouth.[3][4] Powder-free gloves are specified to avoid aerosolizing contaminated powder.[4]
Body Protection A professional laboratory coat with long sleeves and knit cuffs.Protects skin on the arms and body from contamination and prevents the transfer of the chemical outside of the laboratory on personal clothing.[3]

Operational Plan: Risk-Based Respiratory Protection

The need for respiratory protection is not absolute but is dictated by a risk assessment of the specific procedure being performed. The primary risk is the generation of airborne dust.

  • Respiratory Protection is Recommended When:

    • Weighing or transferring the solid powder outside of a containment system (e.g., fume hood, ventilated balance enclosure).

    • Performing any operation that could generate dust, such as scraping or grinding.

    • Cleaning up spills of the solid material.

In these situations, a NIOSH-approved N95 respirator or equivalent is the minimum requirement. For procedures with a high potential for aerosolization, a higher level of respiratory protection may be warranted based on a site-specific risk assessment.[5]

PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate level of PPE based on the task at hand.

PPE_Workflow cluster_0 start Start: Prepare to Handle 3-Ethylxanthine task_assessment Assess Task: Solid or Solution? start->task_assessment solid_aerosol Potential for Dust or Aerosol Generation? task_assessment->solid_aerosol Solid solution_splash Risk of Splash? task_assessment->solution_splash Solution ppe_baseline Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat solid_aerosol->ppe_baseline No ppe_respirator Add N95 Respirator solid_aerosol->ppe_respirator Yes solution_splash->ppe_baseline No ppe_goggles Upgrade to Chemical Goggles & Consider Face Shield solution_splash->ppe_goggles Yes end_procedure Proceed with Task ppe_baseline->end_procedure ppe_respirator->ppe_baseline ppe_goggles->ppe_baseline

Caption: PPE selection workflow for handling 3-Ethylxanthine.

Procedural Guidance: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don gloves last. Ensure the cuffs of the gloves go over the cuffs of the lab coat sleeves.[4]

Doffing (Taking Off) Sequence: This sequence is designed to move from most contaminated to least contaminated.

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. For example, peel one glove off by pinching the cuff and pulling it off inside-out, then use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

  • Lab Coat: Unfasten the lab coat and remove it by rolling it down the arms, ensuring the contaminated exterior is folded inward.

  • Eye Protection: Remove by handling the ear or head straps.

  • Respirator (if used): Remove by touching only the straps.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water after all PPE has been removed.[2][3]

Disposal of Contaminated PPE and Materials

Proper disposal is the final step in safe handling.

  • Solid Waste: All disposable PPE (gloves, gowns, respirator) and any materials used to handle the chemical (e.g., weigh paper, contaminated bench paper) must be placed in a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The decontaminated container can then be disposed of according to institutional policy.

  • Do Not: Dispose of contaminated materials in regular trash or allow the chemical to enter the sewer system.[1]

By adhering to these rigorous PPE and handling protocols, researchers can confidently work with 3-Ethylxanthine while ensuring the highest standards of laboratory safety.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • UW Health. (n.d.). PPE Requirements Hazardous Drug Handling. Retrieved from [Link]

  • Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • Duke University, Occupational and Environmental Safety Office. (2025, March 5). Safe Handling of Hazardous Drugs. Retrieved from [Link]

  • Pediatric Oncology Group of Ontario (POGO). (2021, November 3). Personal Protective Equipment. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2018, November 9). Safety Assessment of Methylxanthines as Used in Cosmetics. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethylxanthine
Reactant of Route 2
3-Ethylxanthine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.